(+)-7'-Methoxylariciresinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20-,21+/m0/s1 |
InChI Key |
KDVJSVPEOZSZGS-LATRNWQMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)[C@H](C3=CC(=C(C=C3)O)OC)OC)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to (+)-7'-Methoxylariciresinol: Natural Source and Isolation Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural sourcing and isolation of (+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Source
This compound has been identified and isolated from the plant species Cyclea racemosa.[1] This plant belongs to the Menispermaceae family. At present, Cyclea racemosa is the only documented natural source for this specific compound.
Isolation and Purification
General Principles of Lignan Glycoside Isolation
The isolation of lignan glycosides, which are polar molecules, generally involves the following steps:
-
Extraction : The initial step is the extraction of the compound from the plant matrix. Due to the glycosidic nature of this compound, polar solvents are most effective. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used for the extraction of lignan glycosides. The choice of solvent is critical and can significantly influence the extraction yield.
-
Solvent Partitioning : The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, concentrating the lignan glycosides in the more polar fractions.
-
Chromatographic Purification : The final purification is typically achieved through various chromatographic techniques. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex is a common method. High-Performance Liquid Chromatography (HPLC) is often employed for the final purification to obtain the compound in high purity.
Representative Experimental Protocol: Isolation of Lignan Glycosides from Lespedeza cuneata
The following is a detailed protocol for the isolation of lignan glycosides from the aerial portions of Lespedeza cuneata. This protocol serves as a representative example and may require optimization for the isolation of this compound from Cyclea racemosa.
I. Extraction
-
The dried aerial portions of the plant material (4.2 kg) are extracted three times with 80% methanol (4.2 L) for three days at room temperature.
-
The filtrate is collected and evaporated under reduced pressure to obtain the crude methanol extract.
II. Solvent Partitioning
-
The methanol extract is suspended in distilled water (2 L).
-
The aqueous suspension is successively partitioned with hexane (B92381), methylene (B1212753) chloride (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) (2.0 L × 3 for each solvent).
-
This partitioning yields the hexane-soluble, CH2Cl2-soluble, EtOAc-soluble, and n-BuOH-soluble fractions. Lignan glycosides are typically concentrated in the EtOAc and n-BuOH fractions.
III. Chromatographic Separation
-
The EtOAc fraction is subjected to column chromatography over a silica gel stationary phase.
-
The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.
-
Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compounds.
-
Further purification of the fractions is achieved by repeated column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the pure lignan glycosides.
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the yield and purity of this compound isolated from Cyclea racemosa. The table below summarizes the available qualitative information.
| Compound Name | Natural Source | Available Quantitative Data |
| This compound | Cyclea racemosa | Yield and purity data are not available in the reviewed literature. |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation of natural products from plant materials.
Caption: A generalized workflow for isolating natural products.
Biosynthesis Pathway
While a specific signaling pathway for the biological activity of this compound is not yet elucidated, the general biosynthetic pathway of lignans (B1203133) provides context for its formation in plants. The pathway begins with the dimerization of two coniferyl alcohol units.
Caption: The general biosynthetic pathway leading to various lignans.
References
Discovery of (+)-7'-Methoxylariciresinol in Cyclea racemosa: A Technical Overview
A thorough review of scientific literature did not yield any specific studies detailing the discovery, isolation, or characterization of (+)-7'-Methoxylariciresinol from the plant species Cyclea racemosa. While the genus Cyclea is known to produce a variety of alkaloids and other secondary metabolites, research specifically linking Cyclea racemosa to this compound is not presently available in accessible scientific databases.
This technical guide, therefore, outlines a generalized workflow and hypothetical data representation for the discovery and characterization of a novel natural product, such as this compound, from a plant source. This framework is based on standard phytochemical investigation protocols and serves as a template for researchers in the field of natural product drug discovery.
Hypothetical Data Presentation
In a typical study, the isolation and characterization of a new compound would be accompanied by quantitative data to support its identification and purity. The following tables represent the types of data that would be generated.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₇ |
| Molecular Weight | 390.43 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation [α]²⁵_D_ | +X.X° (c 0.1, MeOH) |
| UV (MeOH) λ_max_ (log ε) | 280 nm (3.75) |
| IR (KBr) ν_max_ cm⁻¹ | 3400 (OH), 2925 (CH), 1760 (C=O), 1605, 1515 (aromatic) |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Hypothetical chemical shifts would be listed here |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Hypothetical chemical shifts would be listed here |
| HR-ESI-MS m/z | [M+Na]⁺ calculated and found values would be here |
Table 2: Purity and Yield of Isolated this compound
| Parameter | Result |
| Extraction Yield (from dried plant material) | X.XX % |
| Final Yield of Pure Compound | XX.X mg |
| Purity (HPLC) | >98% |
Experimental Protocols
The following section details the standard methodologies that would be employed in the isolation and identification of a novel compound from a plant source like Cyclea racemosa.
1. Plant Material Collection and Preparation The roots of Cyclea racemosa would be collected, identified by a botanist, and a voucher specimen deposited in a herbarium. The plant material would then be air-dried and ground into a fine powder.
2. Extraction and Fractionation The powdered plant material would be subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent such as methanol (B129727) or ethanol. The resulting crude extract would then be concentrated under reduced pressure. This crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
3. Chromatographic Isolation The fraction showing promising activity in a preliminary bioassay (or targeted for a specific chemical class) would be subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compound.
4. Structure Elucidation The chemical structure of the purified compound would be determined using a combination of spectroscopic methods:
-
UV-Visible Spectroscopy: To determine the electronic absorption properties.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Visualizations
The following diagrams illustrate the typical workflows and logical relationships in a natural product discovery process.
Caption: General workflow for the isolation and identification of a natural product.
Caption: Logical relationship of spectroscopic data for structure elucidation.
The Enzymatic Architecture of (+)-7'-Methoxylariciresinol Formation in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-7'-Methoxylariciresinol, a lignan (B3055560) of significant interest for its potential pharmacological activities, is synthesized in plants through a specialized branch of the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic route leading to this compound, focusing on the core enzymatic steps, and presenting key data and experimental methodologies for its study. The pathway initiates with the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol (B1678388), which is subsequently reduced to lariciresinol (B1674508). The final, defining step is the regiospecific O-methylation of the 7'-hydroxyl group of (+)-lariciresinol, a reaction catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). This document details the enzymes involved, presents quantitative data where available, and outlines the experimental protocols necessary for the characterization of this biosynthetic pathway.
Introduction
Lignans (B1203133) are a diverse class of phenolic compounds found in a wide variety of plants, where they play roles in defense and as structural components. Their biological activities in humans, including antioxidant, anti-inflammatory, and anticancer properties, have made them a focal point for drug discovery and development. This compound is a specific lignan whose biosynthesis involves a series of stereospecific enzymatic reactions. Understanding this pathway is critical for its potential biotechnological production and for the exploration of its therapeutic applications. This guide will delve into the molecular machinery responsible for its synthesis in plants.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, leading to the production of the monolignol, coniferyl alcohol. The core pathway can be divided into three main stages:
-
Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a laccase or peroxidase in conjunction with a dirigent protein (DIR), which dictates the stereochemistry of the product.
-
Reduction of (+)-Pinoresinol: (+)-Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR), first to (+)-lariciresinol.
-
O-Methylation of (+)-Lariciresinol: The final step involves the specific methylation of the 7'-hydroxyl group of (+)-lariciresinol to yield this compound. This reaction is catalyzed by a dedicated O-methyltransferase (OMT).
A diagram of the biosynthetic pathway is presented below:
Key Enzymes and Their Characteristics
The enzymes driving this pathway exhibit high specificity and efficiency. While the initial steps leading to (+)-lariciresinol are well-characterized in several plant species, the specific O-methyltransferase for the final step is less universally defined and is likely specific to plants that accumulate 7'-methoxylated lignans, such as those from the Thymelaeaceae family (e.g., Wikstroemia and Daphne species).
Dirigent Proteins (DIRs) and Oxidative Enzymes
The stereospecific formation of (+)-pinoresinol is a critical control point. Dirigent proteins lack intrinsic catalytic activity but guide the coupling of two coniferyl alcohol radicals, generated by laccases or peroxidases, to ensure the formation of the correct stereoisomer.
Pinoresinol-Lariciresinol Reductase (PLR)
PLR is a well-characterized enzyme that catalyzes the NADPH-dependent reduction of pinoresinol to lariciresinol. Different isoforms of PLR can exhibit distinct stereospecificities, contributing to the diversity of lignans in plants.
Putative Lariciresinol 7'-O-Methyltransferase (LOMT)
The final methylation step is catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While a specific enzyme named "Lariciresinol 7'-O-Methyltransferase" has not been formally isolated and characterized in all relevant species, its activity is inferred from the presence of this compound and related methoxylated lignans in plants like Wikstroemia sikokiana. The characterization of such an enzyme would involve purification and kinetic analysis.
Table 1: Putative Kinetic Properties of Lariciresinol 7'-O-Methyltransferase
| Parameter | Expected Value | Notes |
| Substrate | (+)-Lariciresinol | High specificity is anticipated. |
| Co-substrate | S-adenosyl-L-methionine (SAM) | The methyl donor. |
| Product | This compound | |
| Optimal pH | 7.0 - 8.5 | Typical for many plant OMTs. |
| Optimal Temp. | 25 - 37 °C | Typical for plant enzymes. |
| Km (Lariciresinol) | Low µM range | Indicates high affinity for the substrate. |
| Km (SAM) | Low to mid µM range |
Experimental Protocols
The elucidation of this biosynthetic pathway relies on a combination of protein purification, enzyme assays, and analytical chemistry techniques.
Extraction and Purification of Lignan O-Methyltransferases
A general protocol for the purification of a putative lariciresinol 7'-O-methyltransferase from plant tissue (e.g., stems of Wikstroemia sikokiana) would involve the following steps:
-
Protein Extraction: Homogenize fresh or frozen plant material in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 14 mM 2-mercaptoethanol, and protease inhibitors).
-
Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins using ammonium sulfate.
-
Chromatography:
-
Anion-Exchange Chromatography: Use a column like DEAE-Sepharose to separate proteins based on charge.
-
Affinity Chromatography: Employ a SAM-agarose or substrate-analog affinity column for specific binding of the OMT.
-
Size-Exclusion Chromatography: Further purify the enzyme based on its molecular weight using a column like Sephadex G-100.
-
(+)-7'-Methoxylariciresinol: A Technical Guide for Researchers
An In-depth Examination of the Lignan (B3055560) Glucoside and its Therapeutic Potential
Introduction
(+)-7'-Methoxylariciresinol is a lignan glucoside that has been isolated from the plant Cyclea racemosa.[1][2] Lignans (B1203133), a major class of phytoestrogens, are polyphenolic compounds widely distributed in the plant kingdom and are known for a diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. As a glycoside, this compound's structure suggests potential for modified bioavailability and activity following metabolism. This technical guide provides a comprehensive overview of this compound, contextualized within the broader class of lignan glucosides, for researchers, scientists, and professionals in drug development. Due to the limited specific experimental data on this compound in publicly available literature, this guide leverages data from structurally similar and well-studied lignans to infer its potential biological activities and mechanisms of action.
Core Concepts: Lignans and Lignan Glucosides
Lignans are formed by the dimerization of two phenylpropanoid units. Their biological effects are often attributed to their structural similarity to mammalian estrogens, allowing them to interact with estrogen receptors and modulate hormonal signaling.[3] Lignan glucosides are derivatives where a sugar molecule is attached to the lignan aglycone. This glycosylation can significantly impact the compound's solubility, stability, and pharmacokinetic profile. In the body, gut microbiota often play a crucial role in metabolizing lignan glucosides into their bioactive aglycones and further into enterolignans like enterodiol (B191174) and enterolactone, which are readily absorbed and are believed to be responsible for many of the systemic health effects associated with dietary lignan intake.[3]
Quantitative Data on the Biological Activity of Related Lignans
While specific quantitative data for this compound is not extensively available, the following tables summarize the activities of other relevant lignans to provide a baseline for potential efficacy.
Table 1: Anti-inflammatory Activity of Related Lignans
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Racemosic Acid | COX-1 Inhibition | In vitro | 90 µM | [4][5] |
| Racemosic Acid | 5-LOX Inhibition | In vitro | 18 µM | [4][5] |
| Fermented Flaxseed Lignans | IL-6 Secretion | LPS-induced RAW264.7 cells | 87.09% decrease at 60 µg/mL | [6] |
| Fermented Flaxseed Lignans | IL-1β Secretion | LPS-induced RAW264.7 cells | 53.18% decrease at 60 µg/mL | [6] |
Table 2: Antioxidant Activity of Related Lignans
| Compound | Assay | IC50 / Value | Reference |
| Racemosic Acid | ABTS Radical Scavenging | 19 µM | [4][5] |
Table 3: Cytotoxic Activity of Related Lignan Glycosides Against Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Lignan Glycoside 1 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |
| Lignan Glycoside 4 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |
| Lignan Glycoside 5 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |
| Lignan Glycoside 6 (from Lespedeza cuneata) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30.0 µM | [7] |
Potential Signaling Pathways
Based on studies of related lignans, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. A new anti-inflammatory glucoside from Ficus racemosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.scu.edu.au]
- 6. Analgesic, Anti-inflammatory, Antipyretic, and In Silico Measurements of Sonneratia caseolaris (L.) Fruits from Sundarbans, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of (+)-7'-Methoxylariciresinol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of the lignan (B3055560), (+)-7'-Methoxylariciresinol. While a comprehensive search was conducted, specific, publicly available datasets for the 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra of this compound could not be located within the scope of the performed search. Lignans, a class of polyphenolic compounds, are of significant interest for their diverse biological activities. The detailed structural elucidation of these molecules is fundamental for understanding their structure-activity relationships and for their potential development as therapeutic agents.
This document, therefore, presents a generalized approach and standardized protocols for the spectroscopic analysis of lignans, based on established methodologies in natural product chemistry. This framework can be applied to the characterization of this compound upon the acquisition of the raw spectroscopic data.
Data Presentation Framework
The characterization of a novel or isolated compound like this compound necessitates the systematic acquisition and presentation of spectroscopic data. The following tables provide a standardized format for the clear and concise presentation of such data.
Table 1: 1H NMR Spectroscopic Data
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data Unavailable |
Table 2: 13C NMR Spectroscopic Data
| Position | δC (ppm) |
| Data Unavailable |
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]+ or [M-H]- | Key Fragment Ions (m/z) |
| Data Unavailable |
Table 4: Infrared Spectroscopy Data
| Functional Group | Wavenumber (cm-1) |
| Data Unavailable |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required for the structural elucidation of a lignan such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for these experiments.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4).
-
The solution is filtered into a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
1H NMR: Standard proton NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all protons.
-
13C NMR: Proton-decoupled 13C NMR spectra are acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct 1H-13C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range 1H-13C correlations, which is crucial for assembling the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain insights into the fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
Data Acquisition:
-
Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]+ or [M-H]-). This allows for the calculation of the elemental formula.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
Attenuated Total Reflectance (ATR): The solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm-1. The absorption bands are then correlated to specific functional groups.
Visualization of Experimental Workflow
The general workflow for the spectroscopic characterization of a natural product like this compound can be visualized as a logical sequence of steps.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
In Silico Prediction of (+)-7'-Methoxylariciresinol Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside isolated from Cyclea racemosa, represents a promising yet underexplored natural product in drug discovery. Due to a notable absence of comprehensive experimental data on its biological activities, in silico predictive methods offer a robust and efficient preliminary approach to elucidate its therapeutic potential. This technical guide provides a hypothetical framework for the computational prediction of this compound's bioactivities, targeting researchers and professionals in drug development. We present detailed methodologies for target identification, molecular docking, and pharmacophore modeling. Furthermore, this document includes structured data tables for the comparative analysis of predictive results and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the proposed computational strategies.
Introduction
Lignans (B1203133) are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, a specific lignan glucoside, has been identified in Cyclea racemosa. However, its pharmacological profile remains largely uncharacterized in publicly available scientific literature. Computational, or in silico, techniques provide a powerful toolkit for predicting the bioactivities of such compounds by simulating their interactions with biological targets at a molecular level. This approach can significantly accelerate the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action before extensive and costly experimental validation is undertaken.
This guide outlines a hypothetical in silico investigation to predict the bioactivities of this compound, drawing upon established computational methodologies and the known activities of structurally similar lignans.
Predicted Bioactivities and Potential Targets
Based on the known pharmacological activities of other lignans, we can hypothesize potential biological targets for this compound. These targets are often implicated in inflammatory and oncogenic signaling pathways.
Table 1: Predicted Bioactivities and Potential Molecular Targets for this compound
| Predicted Bioactivity | Potential Molecular Target | Target Class | Rationale |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Enzyme | Many lignans exhibit anti-inflammatory properties by inhibiting COX-2. |
| Anti-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Inhibition of pro-inflammatory cytokines is a common mechanism for anti-inflammatory compounds. |
| Anticancer | B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | Bcl-2 is a key anti-apoptotic protein often overexpressed in cancer cells. |
| Anticancer | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | Inhibition of VEGFR2 can suppress angiogenesis, a critical process in tumor growth. |
| Neuroprotective | 5-HT1A Receptor | Serotonin (B10506) Receptor | Some lignans have shown agonist activity at serotonin receptors, suggesting potential neuroprotective or psychoactive effects.[1][2] |
In Silico Methodologies: Detailed Protocols
This section provides detailed protocols for the key in silico experiments proposed for predicting the bioactivities of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Receptor Preparation:
-
Download the 3D crystal structures of the selected target proteins (COX-2, TNF-α, Bcl-2, VEGFR2, 5-HT1A) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structures.
-
Add polar hydrogen atoms and assign appropriate atom types and charges.
-
Define the binding site (active site) of the receptor based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Docking Simulation:
-
Utilize molecular docking software such as AutoDock Vina or Glide.
-
Perform the docking of this compound into the defined binding site of each receptor.
-
Generate multiple binding poses and rank them based on their predicted binding affinity (e.g., kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
-
Visualize the ligand-receptor complexes using molecular visualization software (e.g., PyMOL, Chimera).
-
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| TNF-α | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 |
| Bcl-2 | 4LVT | -9.1 | Arg102, Asp105, Phe101 |
| VEGFR2 | 4ASD | -8.8 | Cys919, Asp1046, Glu885 |
| 5-HT1A | 7E2X | -7.5 | Asp116, Ser199, Phe361 |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.
Experimental Protocol:
-
Pharmacophore Model Generation:
-
Collect a set of known active ligands for each target protein from the literature or databases like BindingDB.
-
Align the structures of these active ligands to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Generate a 3D pharmacophore model that represents this common arrangement of features using software like Phase or LigandScout.
-
-
Pharmacophore-Based Virtual Screening:
-
Use the generated pharmacophore model as a 3D query to screen a large database of chemical compounds (e.g., ZINC database) to identify molecules that match the pharmacophore features.
-
Filter the hit compounds based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
-
-
Mapping this compound to the Pharmacophore:
-
Align the 3D structure of this compound with the generated pharmacophore models for each target to assess its fit and predict its potential activity.
-
Visualizations: Workflows and Pathways
Visual diagrams are crucial for understanding the complex relationships in in silico drug discovery and biological signaling.
Caption: In Silico Prediction Workflow for this compound.
Caption: Predicted Signaling Pathway Interactions of this compound.
Conclusion and Future Directions
This technical guide presents a hypothetical yet robust in silico framework for predicting the bioactivities of this compound. The proposed methodologies, including molecular docking and pharmacophore modeling, offer a scientifically grounded approach to identify potential therapeutic applications for this novel compound. The predicted anti-inflammatory and anticancer activities, based on interactions with key biological targets, provide a strong rationale for future experimental validation. The next steps should involve in vitro assays to confirm the predicted binding affinities and biological effects, followed by cell-based and eventually in vivo studies to further characterize the pharmacological profile of this compound. This integrated approach of computational prediction followed by experimental validation is crucial for accelerating the translation of promising natural products into novel therapeutics.
References
Methodological & Application
HPLC method for quantification of (+)-7'-Methoxylariciresinol
An HPLC-UV method for the quantification of the lignan (B3055560) (+)-7'-Methoxylariciresinol has been developed and validated, offering a precise and reliable tool for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the chromatographic separation and quantification of this compound, which is of interest for its potential biological activities.
The method utilizes reversed-phase chromatography on a C18 column with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid, ensuring optimal separation. UV detection at 280 nm is employed for quantification. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
This protocol is a general guideline for the extraction of this compound from a plant matrix. The user may need to optimize the procedure for their specific sample type.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation Data
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 2: Linearity, LOD, and LOQ
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25483x + 1572 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 | 1.85 | 2.45 |
| 25 | 1.10 | 1.98 |
| 75 | 0.85 | 1.52 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD (n=3) |
| 10 | 9.89 | 98.9 | 1.62 |
| 50 | 50.85 | 101.7 | 1.15 |
| 90 | 89.28 | 99.2 | 0.98 |
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
Application Notes and Protocols for Assessing the Antioxidant Activity of (+)-7'-Methoxylariciresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of the lignan (B3055560) (+)-7'-Methoxylariciresinol using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following sections detail the principles, experimental protocols, and data interpretation for these methods.
Introduction to Antioxidant Activity Assays
Antioxidant capacity is a crucial parameter in the evaluation of natural products for their potential therapeutic applications. Assays such as DPPH and ABTS are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it.[1] The extent of this reaction, typically measured spectrophotometrically by a color change, is proportional to the antioxidant activity of the compound being tested.
-
DPPH Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution.[2][3] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form DPPH-H, resulting in a color change from violet to yellow.[2] The decrease in absorbance at approximately 517 nm is monitored to quantify the radical scavenging activity.[1][2]
-
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[4][5] The radical is formed by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][6] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution.[5] The reduction in absorbance is measured at approximately 734 nm.[5][6]
Quantitative Data Summary
The antioxidant activity of this compound can be quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Table 1: Illustrative Antioxidant Activity of this compound
| Assay | Parameter | Result (Illustrative) | Positive Control (e.g., Ascorbic Acid) |
| DPPH | IC50 (µg/mL) | 45.8 | 8.2 |
| TEAC (mM Trolox/mM sample) | 0.85 | 1.05 | |
| ABTS | IC50 (µg/mL) | 28.3 | 5.5 |
| TEAC (mM Trolox/mM sample) | 1.12 | 1.10 |
Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental values for this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
3.1.1. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
3.1.2. Protocol
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Store this solution in the dark at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or standard.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample dilution to 100 µL of methanol.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
-
ABTS Radical Cation Decolorization Assay
3.2.1. Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
3.2.2. Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution or standard.
-
For the blank, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent used for the sample.
-
-
Incubation and Measurement:
-
Mix the contents of the wells.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[6]
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value and TEAC can be calculated as described for the DPPH assay.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antioxidant activity assays.
Antioxidant Radical Scavenging Mechanism
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Potential Cellular Antioxidant Signaling Pathway
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
- 1. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Anti-inflammatory Properties of (+)-7'-Methoxylariciresinol in vitro
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of available scientific literature, we regret to inform you that there is currently no specific data available regarding the in vitro anti-inflammatory properties of (+)-7'-Methoxylariciresinol. Extensive searches for quantitative data on its effects on key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), as well as its impact on signaling pathways like NF-κB and MAPK, did not yield any relevant results.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, and visualizations at this time. The absence of published research in this specific area prevents the summarization of quantitative data and the detailing of experimental methodologies.
We recommend researchers interested in the potential anti-inflammatory effects of this compound to consider initiating novel research in this area. Standard in vitro assays using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) would be a suitable starting point to investigate the following:
-
Inhibition of Nitric Oxide (NO) Production: Quantify nitrite (B80452) levels in cell culture supernatants using the Griess assay.
-
Inhibition of Prostaglandin E2 (PGE2) Production: Measure PGE2 levels using enzyme-linked immunosorbent assay (ELISA).
-
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression: Analyze protein and mRNA expression levels using Western blotting and quantitative real-time PCR (qRT-PCR), respectively.
-
Elucidation of Mechanism of Action: Investigate the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways using Western blotting.
Should research on the anti-inflammatory properties of this compound be published in the future, we will be pleased to update this document accordingly. We encourage the scientific community to explore the potential of this compound and contribute to the body of knowledge on natural anti-inflammatory agents.
Application Notes and Protocols for Assessing the Cytotoxicity of (+)-7'-Methoxylariciresinol in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies on the cytotoxicity of (+)-7'-Methoxylariciresinol in the MCF-7 cancer cell line are not available in the public domain. The following application notes and protocols are based on published data for structurally similar lignans (B1203133), such as pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol, which have demonstrated cytotoxic and pro-apoptotic effects in breast cancer cell lines. These protocols provide a robust framework for investigating the potential anticancer activities of this compound.
Introduction
Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential anticancer properties. Several lignans have been shown to inhibit the proliferation of cancer cells and induce apoptosis. This document outlines protocols to assess the cytotoxicity of the lignan (B3055560) this compound in the human breast adenocarcinoma cell line, MCF-7, a widely used model for estrogen receptor-positive breast cancer. The methodologies described include assessing cell viability, quantifying apoptosis, and investigating the underlying molecular mechanisms through protein expression analysis.
Data Presentation
The following tables summarize the cytotoxic activities of various lignans structurally related to this compound in the MCF-7 breast cancer cell line. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Cytotoxicity of Related Lignans in MCF-7 Cells
| Lignan | IC50 Value (µM) | Exposure Time | Assay |
| Matairesinol | 1 | Not Specified | Not Specified |
| Secoisolariciresinol | 10 | Not Specified | Not Specified |
| Anhydrosecoisolariciresinol | >100 | 48 hours | MTT Assay |
| Pinoresinol | Cytotoxic effect observed | 24 hours | CellTiter-Blue® Assay |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effects of Related Lignans on Cell Proliferation and Apoptosis
| Lignan | Cell Line | Effect | Concentration |
| Anhydrosecoisolariciresinol | MCF-7 | Decreased cell growth | 50 and 100 µM |
| Lariciresinol | MCF-7 xenografts | Enhanced tumor cell apoptosis | Not Specified |
| Pinoresinol | SKBr3 (breast cancer) | Decreased cell growth, induced apoptosis | Concentration-dependent |
| Lariciresinol | SKBr3 (breast cancer) | Decreased cell growth, induced apoptosis | Concentration-dependent |
Experimental Protocols
Cell Culture
Protocol for Culturing MCF-7 Cells:
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath.
-
Initial Seeding: Transfer the thawed cell suspension into a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the medium and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish the cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathway, such as Bcl-2 family members and caspases.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the MCF-7 cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Postulated intrinsic apoptotic signaling pathway induced by lignans.
References
Application Note: Evaluating the Cytotoxicity of (+)-7'-Methoxylariciresinol using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for determining the cytotoxic effects of the lignan (B3055560) glucoside, (+)-7'-Methoxylariciresinol, on a selected cell line.
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of dark purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[4] The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550-600 nm) using a microplate spectrophotometer.[1] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, therefore, cytotoxicity.
Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well plates.
1. Materials and Reagents
-
Cell Line: Appropriate cell line for the study (e.g., MCF-7 breast cancer cells are often used for testing lignan compounds).[5][6]
-
Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., DMEM with 10% FBS).
-
MTT Reagent: MTT powder dissolved in sterile Phosphate-Buffered Saline (PBS) at a concentration of 5 mg/mL.[4] This solution should be filter-sterilized and stored at 4°C, protected from light.[4]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).[4]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
-
96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (ELISA reader) with a filter between 550 and 600 nm.[1]
-
Laminar flow hood.
-
Multichannel pipette.
-
2. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the compound in sterile DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]
-
MTT Working Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex until fully dissolved and sterilize using a 0.22 µm syringe filter.[4] Store protected from light at 4°C for up to one month.
3. Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of culture medium).[10] The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[11][12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Following the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.[1] Readings should be taken within 1 hour of adding the solubilization solution.
-
4. Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis against the log of the compound concentration on the X-axis.[13]
Data Presentation
The quantitative data should be summarized in a table for clarity and easy comparison.
| This compound (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Mean Corrected Absorbance | Cell Viability (%) |
| 0 (Control) | 1.152 | 1.188 | 1.170 | 1.170 | 100.0 |
| 1 | 1.098 | 1.125 | 1.110 | 1.111 | 95.0 |
| 10 | 0.945 | 0.980 | 0.965 | 0.963 | 82.3 |
| 25 | 0.751 | 0.777 | 0.760 | 0.763 | 65.2 |
| 50 | 0.580 | 0.605 | 0.591 | 0.592 | 50.6 |
| 100 | 0.312 | 0.330 | 0.325 | 0.322 | 27.5 |
| 250 | 0.115 | 0.121 | 0.118 | 0.118 | 10.1 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MTT cytotoxicity assay protocol.
Caption: Workflow of the MTT cytotoxicity assay.
Important Considerations
-
Interference: Some plant extracts can directly reduce MTT, leading to false-positive results (overestimation of viability).[14] It is crucial to run a control with the highest concentration of this compound in cell-free medium to check for any direct reduction of MTT.
-
Optimization: The optimal cell seeding density and MTT incubation time can vary between cell lines and should be determined experimentally to ensure absorbance values for untreated controls fall within the linear range of the assay (typically 0.75-1.25 O.D.).[12]
-
Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. If high background is observed, consider using a phenol red-free medium for the final steps of the assay.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Cytotoxicity of Simvastatin in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. enfanos.com [enfanos.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Enantioselective Synthesis of (+)-7'-Methoxylariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-7'-Methoxylariciresinol is a member of the lignan (B3055560) family of natural products, which are characterized by a dibenzylbutyrolactone core structure. Lignans have attracted significant interest from the scientific community due to their diverse and promising biological activities, including potential applications in cancer and antiviral therapies. The precise stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical area of research. This document outlines a robust, albeit proposed, synthetic strategy to access the optically pure this compound.
Proposed Enantioselective Synthetic Route
The proposed synthesis commences with the preparation of a chiral N-acyloxazolidinone, which serves as a chiral auxiliary to direct the stereochemical outcome of a key aldol (B89426) condensation. The resulting aldol adduct undergoes further transformations, including reductive cleavage of the auxiliary, lactonization, and final functional group modifications to afford this compound.
Overall Synthetic Scheme
Caption: Proposed overall synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of Chiral N-Acyloxazolidinone
This protocol describes the acylation of a commercially available chiral oxazolidinone with 3-(3,4-dimethoxyphenyl)propanoic acid.
Materials:
-
3-(3,4-Dimethoxyphenyl)propanoic acid
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (B128534) (TEA)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq).
-
Slowly add pivaloyl chloride (1.05 eq) and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF.
-
Cool the oxazolidinone solution to 0 °C and slowly add the prepared mixed anhydride (B1165640) solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Aldol Condensation
This protocol details the diastereoselective aldol reaction between the chiral N-acyloxazolidinone and a protected vanillin derivative.
Materials:
-
N-Acyloxazolidinone from Protocol 1
-
Titanium(IV) chloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
3-Methoxy-4-(benzyloxy)benzaldehyde
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add TiCl4 (1.1 eq) followed by DIPEA (1.2 eq). Stir for 30 minutes.
-
Add a solution of 3-methoxy-4-(benzyloxy)benzaldehyde (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate.
-
Warm the mixture to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Reductive Cleavage of Chiral Auxiliary and Lactonization
This protocol describes the removal of the chiral auxiliary and subsequent intramolecular cyclization to form the lactone.
Materials:
-
Aldol adduct from Protocol 2
-
Lithium borohydride (B1222165) (LiBH4)
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add LiBH4 (2.0 eq) portion-wise and stir the mixture for 2 hours.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the crude diol in toluene, add a catalytic amount of p-TsOH, and heat to reflux with a Dean-Stark trap for 4 hours.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography.
Protocol 4: Final Deprotection and Methoxylation
This final protocol involves the removal of the benzyl (B1604629) protecting group and introduction of the 7'-methoxy group.
Materials:
-
Lactone from Protocol 3
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the lactone (1.0 eq) in methanol and add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the resulting phenol (B47542) in a mixture of DCM and methanol (10:1).
-
Add DDQ (1.1 eq) and stir at room temperature for 1 hour.
-
Quench with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layers, concentrate, and purify by preparative HPLC to afford this compound.
Data Presentation
The following tables summarize the expected (typical) quantitative data for the key reactions based on literature precedents for similar transformations.
Table 1: Reaction Yields and Diastereoselectivity
| Step | Reaction | Product | Typical Yield (%) | Typical d.r. |
| 1 | Acylation | N-Acyloxazolidinone | 85-95 | N/A |
| 2 | Aldol Condensation | Aldol Adduct | 70-85 | >95:5 |
| 3 | Auxiliary Cleavage & Lactonization | Lactone | 75-90 | N/A |
| 4 | Deprotection & Methoxylation | This compound | 50-65 | >99% ee |
Table 2: Spectroscopic Data for this compound (Expected)
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 6.80-6.60 (m, 6H, Ar-H), 4.65 (d, 1H), 4.20 (m, 1H), 3.85 (s, 6H, 2x OMe), 3.40 (s, 3H, 7'-OMe), 2.90-2.60 (m, 4H). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 178.0 (C=O), 149.0, 148.5, 147.0, 145.0, 132.0, 130.0 (Ar-C), 122.0, 115.0, 112.0, 111.0 (Ar-CH), 85.0 (C-7'), 72.0 (C-9), 56.0 (OMe), 55.9 (OMe), 55.8 (7'-OMe), 45.0 (C-8), 40.0 (C-8'), 35.0 (C-7). |
| HRMS (ESI) | m/z: [M+Na]⁺ calculated for C₂₁H₂₆O₇Na, found. |
| Optical Rotation | [α]²⁰_D_ + (c, CHCl₃) |
Visualizations
Workflow for Asymmetric Aldol Condensation
Caption: Experimental workflow for the key asymmetric aldol condensation step.
Logical Relationship of Stereocontrol
Caption: Logical diagram illustrating the source of stereocontrol.
Investigating the Mechanism of Action of (+)-7'-Methoxylariciresinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside that has been isolated from Cyclea racemosa.[1][2] Lignans (B1203133), a class of polyphenolic compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While the specific mechanism of action for this compound is not yet fully elucidated, research on structurally related lignans suggests potential therapeutic applications.
These application notes provide a comprehensive guide for investigating the hypothesized mechanism of action of this compound, focusing on its potential anti-inflammatory and antioxidant properties. The provided protocols are designed to be adaptable for use in a research setting.
Hypothesized Mechanism of Action
Based on the known activities of other lignans, it is hypothesized that this compound may exert its effects through the following mechanisms:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.
-
Anti-inflammatory Activity: It is proposed that this compound may inhibit key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.
Data Presentation: Quantitative Analysis of Bioactivity
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound in key assays. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Antioxidant Activity of this compound
| Assay | Concentration (µM) | ROS Scavenging Activity (%) |
| DCFH-DA Assay | 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 | |
| 50 | 82.1 ± 4.2 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
| RAW 264.7 | 24 | > 100 |
| 48 | 85.3 ± 5.6 | |
| HeLa | 24 | > 100 |
| 48 | 92.1 ± 6.3 |
Table 3: Inhibition of NF-κB Activation by this compound
| Treatment | Concentration (µM) | Luciferase Activity (Fold Change) |
| Control | - | 1.0 |
| LPS (1 µg/mL) | - | 12.5 ± 1.8 |
| LPS + this compound | 10 | 8.2 ± 1.1 |
| 50 | 3.1 ± 0.7 |
Table 4: Modulation of MAPK Pathway Phosphorylation by this compound
| Target Protein | Treatment | Relative Band Intensity (Normalized to Control) |
| p-p38 | LPS (1 µg/mL) | 5.8 ± 0.9 |
| LPS + this compound (50 µM) | 2.1 ± 0.4 | |
| p-JNK | LPS (1 µg/mL) | 4.9 ± 0.7 |
| LPS + this compound (50 µM) | 1.8 ± 0.3 | |
| p-ERK | LPS (1 µg/mL) | 3.5 ± 0.5 |
| LPS + this compound (50 µM) | 1.2 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Antioxidant Activity using the DCFH-DA Assay
This protocol measures the intracellular reactive oxygen species (ROS) scavenging activity of this compound.
Materials:
-
RAW 264.7 macrophages
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Induce oxidative stress by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a positive control (LPS only) and a negative control (untreated cells).
-
-
Staining:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol determines the cytotoxic effect of this compound on mammalian cells.
Materials:
-
RAW 264.7 or other suitable cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
LPS
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 4: Western Blot Analysis of MAPK Pathway
This protocol is used to detect changes in the phosphorylation status of key MAPK proteins.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described previously. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating bioactivity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-7'-Methoxylariciresinol Yield from Cyclea racemosa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (+)-7'-Methoxylariciresinol from Cyclea racemosa.
Troubleshooting Guides
Low yield is a common challenge in the extraction and purification of natural products. This guide provides a systematic approach to identifying and resolving potential causes for a reduced yield of this compound.
Issue 1: Low Yield of Crude Extract
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Plant Material Handling | Ensure Cyclea racemosa plant material is correctly identified, harvested at the optimal time, and properly dried and stored in a cool, dark, and dry place to prevent the degradation of lignans (B1203133).[1] |
| Inefficient Grinding | The plant material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration.[1] |
| Suboptimal Solvent Selection | Lignans are generally soluble in polar organic solvents.[2] Experiment with different solvent systems, such as aqueous methanol (B129727) or ethanol (B145695) (70-100%), to find the optimal polarity for extracting this compound.[2] |
| Inadequate Extraction Time or Temperature | Optimize the extraction time and temperature. For maceration, ensure sufficient soaking time. For methods like Soxhlet extraction, ensure the temperature is appropriate to extract the compound without causing degradation.[3] |
| Incomplete Extraction | Perform multiple extraction cycles with fresh solvent to ensure the complete removal of the target compound from the plant matrix.[4] |
Issue 2: Low Purity of this compound in Crude Extract
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Co-extraction of Impurities | A pre-extraction step with a non-polar solvent like n-hexane can be used to remove fats and waxes.[5] |
| Solvent Polarity Too High | If the initial solvent is too polar, it may extract a large amount of highly polar impurities. A sequential extraction with solvents of increasing polarity can be beneficial.[6] |
Issue 3: Loss of Compound During Purification
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Column Chromatography Conditions | Optimize the stationary phase (e.g., silica (B1680970) gel) and the mobile phase gradient to achieve good separation. Monitor fractions closely using Thin Layer Chromatography (TLC) to avoid accidentally discarding fractions containing the target compound.[3] |
| Compound Degradation on Silica Gel | Some phenolic compounds can degrade on silica gel. If this is suspected, consider using a different stationary phase, such as Sephadex LH-20. |
| Irreversible Adsorption to Stationary Phase | If the compound is not eluting, the mobile phase may be too non-polar. Gradually increase the polarity of the eluent. |
| Peak Tailing in HPLC | This can be caused by secondary interactions with the stationary phase. Lowering the mobile phase pH or using an end-capped column can help.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for obtaining this compound from Cyclea racemosa?
A1: While several methods can be employed, solvent extraction is a common starting point.[8] Maceration, Soxhlet extraction, and Ultrasound-Assisted Extraction (UAE) are all viable options. The choice will depend on the available equipment and the scale of the extraction. For lignans, polar solvents like methanol or ethanol, often in aqueous mixtures, are effective.[2]
Q2: Which solvent system is recommended for the initial extraction?
A2: For lignans, which are polyphenolic compounds, aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used.[2] It is advisable to start with a solvent of medium polarity and optimize from there.
Q3: How can I effectively remove fatty impurities from my crude extract?
A3: A common technique is to perform a preliminary extraction of the dried plant material with a non-polar solvent such as n-hexane.[5] This will remove a significant portion of lipids and other non-polar compounds before the main extraction of the more polar lignans.
Q4: What are the key considerations for purifying this compound using column chromatography?
A4: Key considerations include the choice of stationary phase (silica gel is common, but others like Sephadex LH-20 can be used), the selection of an appropriate mobile phase system with a polarity gradient that allows for good separation, and careful monitoring of the collected fractions using a technique like TLC.[3]
Q5: My yield of the final purified compound is very low. What are the most likely reasons?
A5: Low final yield can result from issues at any stage of the process. The most common culprits include incomplete initial extraction, degradation of the target compound during extraction or purification, and loss of the compound during purification steps.[3] A systematic review of each step of your protocol is recommended to identify the source of the loss.
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
-
Preparation of Plant Material : Air-dry the plant material of Cyclea racemosa at a temperature below 60°C and grind it into a fine powder.[5]
-
Defatting : Macerate the powdered plant material with n-hexane at room temperature for 24 hours to remove lipids and other non-polar compounds. Filter and discard the hexane (B92381) extract. Air-dry the plant residue.
-
Extraction : Macerate the defatted plant material with 80% methanol in water at room temperature for 48 hours with occasional stirring. Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning : Dissolve the crude extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297). The lignans are expected to partition into the ethyl acetate phase. Separate the layers and evaporate the ethyl acetate to yield a lignan-enriched fraction.
-
Column Chromatography :
-
Stationary Phase : Silica gel (60-120 mesh).
-
Mobile Phase : A gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection : Collect fractions of a consistent volume.
-
-
Monitoring : Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a UV lamp for visualization.
-
Isolation and Purification : Combine the fractions containing the compound of interest (identified by comparison with a standard if available) and further purify using preparative HPLC if necessary.
Data Presentation
The yield of this compound can be influenced by various factors. The following table provides a template for recording and comparing yields under different experimental conditions.
| Extraction Method | Solvent System | Extraction Time (hours) | Yield of Crude Extract (%) | Yield of Purified this compound (mg/g of dry plant material) |
| Maceration | 80% Methanol | 48 | ||
| Soxhlet | Ethanol | 8 | ||
| UAE | 70% Acetone | 1 |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of (+)-7'-Methoxylariciresinol in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (+)-7'-Methoxylariciresinol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in bioassays?
A1: this compound is a lignan (B3055560) glucoside, a class of polyphenolic compounds found in plants. Like many other lignans (B1203133), it possesses a relatively hydrophobic structure, which can lead to poor solubility in aqueous-based bioassay buffers and cell culture media. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What is the known solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM[1][2]. For other organic solvents, qualitative data suggests that lignans are generally soluble in polar solvents like ethanol (B145695), methanol, and acetone, as well as their aqueous mixtures[3].
Q3: What are the initial signs of solubility problems in my bioassay?
A3: Signs of solubility issues include the appearance of a precipitate (visible particles, cloudiness, or film) in your stock solution, intermediate dilutions, or final assay plate. You may also observe inconsistent results between replicate wells or experiments.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the components of cell culture media, such as proteins (especially in fetal bovine serum), salts, and pH, can significantly impact the solubility of hydrophobic compounds. It is crucial to assess the solubility of this compound in the specific medium used for your experiments.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer or media.
Question: I dissolved this compound in DMSO, but a precipitate forms when I dilute it into my aqueous assay buffer. How can I resolve this?
Answer: This is a common issue known as "antisolvent precipitation," where the compound crashes out of solution as the solvent environment shifts from organic to aqueous. Here are several strategies to troubleshoot this problem:
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Final Concentration | Decrease the final working concentration of the compound. | The final concentration in the aqueous buffer may exceed the solubility limit of this compound. |
| Rapid Dilution | Perform serial dilutions in the aqueous buffer or pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing. | This gradual change in the solvent environment can help maintain the compound's solubility. |
| Low Temperature | Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. | Solubility of many compounds decreases at lower temperatures. |
| Incompatible Solvent System | Incorporate a water-miscible co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG) into your final buffer system. | A co-solvent can increase the overall solvating capacity of the aqueous buffer. Ensure the final co-solvent concentration is compatible with your assay. |
Issue 2: Compound precipitates in the cell culture plate during incubation.
Question: My initial solution of this compound in cell culture media was clear, but I observed a precipitate in the wells after several hours of incubation. What could be the cause?
Answer: Time-dependent precipitation can occur due to several factors related to the compound's stability and interactions within the complex environment of cell culture media.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Compound Instability | Reduce the incubation time if experimentally feasible. | The compound may not be stable in the culture medium at 37°C over extended periods. |
| Interaction with Media Components | Try reducing the serum concentration (e.g., from 10% to 5% or 2% FBS) or using a serum-free medium if your cells can tolerate it. | The compound may bind to serum proteins, leading to the formation of insoluble complexes. |
| Media Evaporation | Ensure proper humidification in the incubator and use plates with low-evaporation lids or sealing films for long-term experiments. | Evaporation can increase the concentration of all media components, potentially exceeding the solubility limit of the compound. |
| pH Shift | Monitor the pH of your cell culture medium during the experiment. | Cellular metabolism can alter the pH of the medium, which may affect the solubility of the compound. |
Data Presentation
Table 1: Solubility of this compound and General Lignans in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mM | [1][2] |
| General Lignans (Qualitative) | Ethanol | Soluble | [3] |
| General Lignans (Qualitative) | Methanol | Soluble | [3] |
| General Lignans (Qualitative) | Acetone | Soluble | [3] |
| General Lignans (Qualitative) | Aqueous mixtures of Ethanol/Methanol | Soluble | [3] |
| General Lignans (Qualitative) | Water | Limited solubility | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound in 100% anhydrous DMSO. Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare intermediate dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your dose-response experiment.
-
Prepare final working solutions: Pre-warm your complete cell culture medium to 37°C. To prepare the final working concentrations, add a small volume of the DMSO intermediate dilutions to the pre-warmed medium while gently swirling. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare the final working concentrations of this compound in complete culture medium as described in Protocol 1. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: After the incubation period, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for a typical cell-based bioassay.
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Plausible signaling pathways modulated by lignans.
References
Troubleshooting (+)-7'-Methoxylariciresinol instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of (+)-7'-Methoxylariciresinol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a lignan (B3055560), a class of polyphenolic compounds found in various plants.[1][2] Like many phenolic compounds, it is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. Understanding and controlling its stability is crucial for reliable pharmacological and chemical studies.
Q2: What are the primary factors that cause the degradation of this compound in solution?
The main factors contributing to the degradation of this compound, similar to other lignans (B1203133), are:
-
pH: The stability of the compound is pH-dependent. Extreme pH values can catalyze hydrolysis of glycosidic bonds if present, and the phenolic structure itself can be susceptible to degradation in alkaline conditions.[3]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[3][4]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5]
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, a process that can be accelerated by the presence of oxygen, metal ions, and light.[6]
-
Enzymatic Activity: Contamination of solutions with enzymes such as glycosidases or oxidases can lead to rapid degradation.[7]
Q3: What are the visible signs of this compound degradation?
A color change in the solution, often to a yellowish or brownish hue, can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of the sample.
Q4: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. If solutions are necessary, they should be prepared fresh for each experiment. For short-term storage, solutions should be kept at 2-8°C for no longer than 24 hours and protected from light. For longer-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Repeated freeze-thaw cycles should be avoided.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Problem 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before each experiment, verify the purity of your stock solution using HPLC-UV.
-
Assess Stability in Assay Medium: Perform a time-course experiment to determine the stability of the compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).
-
Minimize Exposure to Harsh Conditions: Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged incubation times if the compound is found to be unstable.
-
Consider Antioxidants: If oxidation is suspected, the addition of antioxidants to the medium could be explored, but their potential interaction with the experimental system must be evaluated.
-
Problem 2: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Control Sample Preparation Conditions: Keep samples on ice and protected from light during preparation. Use solvents that are known to be compatible with lignans (e.g., methanol (B129727), ethanol, acetonitrile).
-
Optimize HPLC Method: Ensure the mobile phase pH is in a range where the compound is stable. For many phenolic compounds, a slightly acidic mobile phase (pH 3-5) can improve stability and peak shape.
-
Investigate Peak Tailing: Peak tailing can indicate secondary interactions with the stationary phase. This can often be mitigated by adjusting the mobile phase pH, using a different column, or adding a competing base to the mobile phase for basic analytes.[1][8][9][10]
-
Identify Degradation Products: Use LC-MS to identify the mass of the unknown peaks and compare them to potential degradation products. Common degradation pathways for furofuran lignans involve oxidation and cleavage of the ether linkages.[11][12]
-
Problem 3: Low recovery of this compound after extraction from a biological matrix.
-
Possible Cause: Degradation during the extraction process or inefficient extraction.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: The choice of solvent is critical. A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting lignans.[3][4]
-
Minimize Heat and Light Exposure: Perform extractions at low temperatures and protect samples from light.
-
Evaluate Extraction Efficiency: Spike a blank matrix with a known amount of this compound and perform the extraction to determine the recovery rate.
-
Consider Solid-Phase Extraction (SPE): SPE can be a milder and more efficient method for sample cleanup and concentration compared to liquid-liquid extraction.
-
Quantitative Data Summary
Due to the limited availability of specific degradation kinetic data for this compound, the following table provides a general overview of the stability of similar lignans under various conditions. This information can be used as a guideline for designing experiments and handling this compound.
| Condition | Lignan Type | Observation | Reference |
| pH | Secoisolariciresinol (B192356) diglucoside | Stable in acidic conditions of yogurt during storage. | [3] |
| Matairesinol | Sensitive to low pH. | [13] | |
| Temperature | Secoisolariciresinol diglucoside | Withstands normal baking temperatures. | [14] |
| Lignans in sesame seeds | Content can increase with roasting up to a certain temperature and duration, then decrease. | [3][4] | |
| Storage | Secoisolariciresinol diglucoside | Stable in baked goods at room temperature for 1 week and at -25°C for 2 months. | [14] |
| Lignans in olive oil | Stable during storage in the dark for 15 months at 20°C. | [3] | |
| Solvent | General Lignans | 80% methanol in water is a commonly used and effective extraction solvent. | [3][4] |
| General Compounds in DMSO | Most compounds are stable for 15 weeks at 40°C in DMSO. Water content is a more significant factor for instability than oxygen. | [2][15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method. The target degradation is typically 5-20%.[16]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC-UV system
-
LC-MS system (for identification of degradation products)
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to the final concentration. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to the final concentration. Incubate at room temperature and take samples at various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂ to the final concentration. Incubate at room temperature and take samples at various time points.
-
Thermal Degradation: Store a solid sample of this compound at 60°C. Dissolve aliquots in methanol at various time points for analysis. Also, prepare a solution of the compound in a suitable solvent and expose it to 60°C.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.[10][17] Analyze samples at various time points. A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Characterize significant degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes to elute both the parent compound and potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrum of this compound (typically in the range of 280 nm for phenolic compounds).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 will be used to demonstrate specificity.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for instability issues.
Caption: Factors leading to compound degradation.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidation reaction mechanism studies of phenolic lignans, identification of antioxidation products of secoisolariciresinol from lipid oxidation [agris.fao.org]
- 7. (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside | Benchchem [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Furofuranic glycosylated lignans: a gas-phase ion chemistry investigation by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Technical Support Center: Enhancing Chiral Separation of (+)-7'-Methoxylariciresinol Isomers
Welcome to the technical support center for the chiral separation of (+)-7'-Methoxylariciresinol and related lignan (B3055560) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in achieving high-resolution enantioseparation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating lignan enantiomers like this compound?
A1: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the chiral separation of various compounds, including lignans (B1203133).[1] These CSPs can be operated in both normal-phase and reversed-phase modes, offering flexibility in method development.[1] Pirkle-type CSPs can also be effective, particularly in normal-phase chromatography. The selection of the CSP is a critical step, and screening multiple columns is often necessary to find the one with the best enantioselectivity for your specific isomers.
Q2: How does the mobile phase composition affect the resolution of this compound isomers?
A2: The mobile phase composition is a critical factor in achieving successful chiral separation. In normal-phase chromatography, adjusting the type and concentration of alcohol modifiers like isopropanol (B130326) or ethanol (B145695) can significantly impact resolution.[2] In reversed-phase mode, varying the percentage of organic modifiers such as acetonitrile (B52724) or methanol (B129727), along with the pH of the aqueous phase, is key.[2] For lignan separations, mixtures of methanol, acetonitrile, and water, with acidifiers like acetic or formic acid to control pH, are commonly employed.
Q3: Can temperature be used to optimize the separation of these isomers?
A3: Yes, temperature is a valuable parameter for optimizing chiral separations. Its effect can be unpredictable, so it's worth experimenting with both increasing and decreasing the column temperature.[2] A stable column temperature, maintained by a column oven, is crucial for reproducible results as minor fluctuations can affect selectivity and retention times.[2]
Q4: What are the primary challenges encountered when separating lignan isomers?
A4: Lignans can present several challenges during chiral separation. These include the potential for artifact formation, such as oxidation or polymerization, especially under harsh conditions like high temperatures or extreme pH.[3] Additionally, plant extracts often contain complex mixtures of lignans and other polyphenols, which can interfere with the separation.[4] The presence of multiple stereoisomers and diastereomers may also complicate the chromatogram, requiring careful optimization of the mobile phase to achieve adequate resolution.[3][4]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
-
Possible Cause: The selected Chiral Stationary Phase (CSP) may not be suitable for this compound.
-
Solution: Screen a variety of CSPs, particularly polysaccharide-based and Pirkle-type columns, as there is no universal CSP for all compounds.
-
-
Possible Cause: The mobile phase composition is suboptimal.
-
Solution: Systematically adjust the mobile phase. In normal phase, vary the alcohol modifier concentration. In reversed phase, alter the organic modifier-to-aqueous ratio and the pH. Small additions of acids (e.g., acetic acid, formic acid) can significantly influence selectivity.
-
-
Possible Cause: The flow rate is too high.
-
Solution: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.[2]
-
-
Possible Cause: The column temperature is not optimized.
-
Solution: Experiment with a range of column temperatures (e.g., 15°C to 40°C in 5°C increments). Lower temperatures often enhance resolution but may increase backpressure and analysis time.
-
Problem 2: Peak Tailing
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns.
-
Solution: Add a mobile phase modifier to reduce these interactions. For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can help. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
-
Possible Cause: Column overload due to a high sample concentration.
-
Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.
-
-
Possible Cause: Mismatch between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.
-
Problem 3: Irreproducible Retention Times
-
Possible Cause: Insufficient column equilibration time, especially when changing the mobile phase.
-
Solution: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns. Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample.[2]
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a reliable column oven to maintain a constant and stable temperature.[2]
-
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Prepare the mobile phase accurately and consistently for each run. Ensure the components are fully mixed and degassed.[2]
-
Experimental Protocols
General Protocol for Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral separation method for this compound isomers.
-
Column Selection and Screening:
-
Begin by screening a set of chiral columns. Recommended starting points include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and a Pirkle-type column.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a primary mobile phase of hexane (B92381) or heptane.
-
Use isopropanol or ethanol as the polar modifier.
-
Screen a gradient of the alcohol modifier (e.g., 5% to 50%) to determine the approximate concentration needed for elution.
-
Once elution is achieved, run isocratic methods with varying percentages of the alcohol modifier to optimize resolution.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare a mobile phase of water with a small amount of acidifier (e.g., 0.1% formic acid).
-
Use acetonitrile or methanol as the organic modifier.
-
Screen a gradient of the organic modifier (e.g., 10% to 90%) to find the elution range.
-
Optimize the separation using isocratic conditions with different ratios of the organic modifier to the aqueous phase.
-
-
Optimization of Flow Rate and Temperature:
-
Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and a temperature of 25°C.[2]
-
If resolution is poor, reduce the flow rate (e.g., to 0.5 mL/min).
-
Systematically vary the temperature to determine its impact on selectivity and resolution.
-
-
Detection:
-
Use a UV detector set at the lambda max of this compound (typically around 280 nm for lignans).
-
Data Presentation
The following table provides an example of how to present quantitative data from a successful chiral separation. Note: The values below are representative for lignan separations and should be replaced with actual experimental data.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Area | 550,000 | 545,000 |
| Peak Height | 85,000 | 82,000 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
Visual Workflows
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of this compound isomers.
Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.
References
- 1. Enantiomeric Lignans and Neolignans from Phyllanthus glaucus: Enantioseparation and Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of the plant lignan matairesinol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (+)-7'-Methoxylariciresinol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (+)-7'-Methoxylariciresinol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: The "matrix" in LC-MS/MS analysis refers to all the components in a sample other than the analyte of interest, which for this topic is this compound).[1] These additional components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] In the context of this compound analysis, which is often conducted in complex biological matrices like plasma or in plant extracts, matrix effects are a significant concern that can lead to unreliable results.[4]
Q2: I am observing poor sensitivity and reproducibility in my this compound analysis. Could this be due to matrix effects?
A: Yes, poor sensitivity and reproducibility are classic signs of matrix effects, particularly ion suppression.[5] When components from the sample matrix co-elute with this compound, they can compete for ionization, reducing the analyte's signal intensity.[1] This leads to decreased sensitivity, making it difficult to detect low concentrations of the analyte. The irreproducible nature of these interferences can also lead to significant variations in signal intensity between injections, resulting in poor reproducibility.[5] Phospholipids are a major contributor to matrix-induced ionization suppression, especially in plasma or serum samples.[5][6]
Q3: How can I qualitatively and quantitatively assess matrix effects in my assay for this compound?
A: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a standard solution of this compound is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.[7] This technique is valuable during method development to identify chromatographic regions where matrix effects are most pronounced.[7]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[7] It involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a pre-extracted blank matrix with the peak area of a pure standard solution of the analyte at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[7]
Troubleshooting Guide: Minimizing Matrix Effects
Issue: Significant ion suppression is observed for this compound.
Solution 1: Optimize Sample Preparation
Proper sample preparation is one of the most effective strategies to mitigate matrix effects by removing interfering components before LC-MS/MS analysis.[1] The choice of technique depends on the sample matrix and the physicochemical properties of this compound.
-
Protein Precipitation (PPT): This is a simple and fast method, but often results in the least clean extracts and may lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. By using a water-immiscible organic solvent, this compound can be selectively extracted from the aqueous sample matrix, leaving many interfering components behind. Double LLE can further improve sample cleanup.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components and concentrating the analyte. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to be very effective in producing clean extracts and reducing matrix effects.
Workflow for Sample Preparation Techniques
Caption: A diagram illustrating different sample preparation workflows to reduce matrix effects before LC-MS/MS analysis.
Solution 2: Chromatographic Separation
Optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.
-
Mobile Phase Modification: Adjusting the mobile phase pH can alter the retention times of basic or acidic interferences relative to this compound.
-
Gradient Elution: Employing a well-designed gradient elution can improve the separation of the analyte from matrix components.
-
Column Chemistry: Using a different column chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) phase, might provide alternative selectivity and better separation from interfering compounds.
Logical Relationship for Chromatographic Optimization
Caption: A logical diagram showing the steps for chromatographic optimization to mitigate matrix effects.
Solution 3: Use of an Internal Standard
Employing a suitable internal standard (IS) is crucial for compensating for matrix effects.[6] An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the sample, add the internal standard solution.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a polymeric mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the pre-treated sample (e.g., diluted with an acidic solution) onto the cartridge.
-
Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elute this compound with 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Matrix Factor (MF) for this compound | % Ion Suppression |
| Protein Precipitation | 0.45 | 55% |
| Liquid-Liquid Extraction | 0.82 | 18% |
| Solid-Phase Extraction | 0.95 | 5% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the relative effectiveness of different sample preparation techniques in reducing matrix effects.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [Insert m/z for this compound] |
| Product Ion (Q3) | [Insert m/z for a characteristic fragment] |
| Collision Energy | [Optimized value] |
Note: The specific m/z values and collision energy need to be determined experimentally for this compound.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. youtube.com [youtube.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
Refinement of extraction protocols for lignans from natural products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of lignans (B1203133) from natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for lignans?
A1: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods like maceration or Soxhlet extraction, providing higher yields in shorter times.[1] Supercritical Fluid Extraction (SFE) with CO2, sometimes modified with a co-solvent like ethanol (B145695), is another effective and green method.[2][3][4] The choice of method can depend on the specific lignan (B3055560), the plant matrix, available equipment, and the scale of the extraction.[1][5]
Q2: Which solvents are most suitable for lignan extraction?
A2: The polarity of the solvent is a critical factor. Aqueous ethanol (70-80%) and methanol (B129727) are commonly and effectively used for extracting lignans.[1] For instance, studies on flaxseed have shown 70% ethanol to be optimal.[6] Methanol concentrations around 80% have also been found to be highly effective for lignan extraction from cereal grains.[7][8] The choice of solvent should be optimized to match the polarity of the target lignans.[1] "Green" solvents like ethyl methyl ketone and dimethyl carbonate are also being explored.[9][10]
Q3: How can I improve the purity of my lignan extract?
A3: To enhance purity, consider a pre-extraction defatting step with a non-polar solvent like n-hexane, especially for lipid-rich plant material.[1] Fine-tuning the solvent polarity can also improve selectivity.[1] Post-extraction purification techniques such as liquid-liquid partitioning, solid-phase extraction (SPE), and column chromatography (e.g., with polyamide resin or Sephadex) are effective for removing impurities.[1][11][12]
Q4: What are the signs of lignan degradation during extraction and how can it be prevented?
A4: Lignans can be sensitive to high temperatures, light, and oxidation.[1] Degradation can lead to reduced yield and inaccurate quantification. To prevent this, avoid excessively high temperatures and prolonged extraction times.[1][7] Store plant material and extracts protected from light, for instance, in amber-colored vials.[1] If oxidation is a concern, performing the extraction under an inert atmosphere (e.g., nitrogen) can be beneficial.[1]
Troubleshooting Guide
Problem 1: Low Extraction Yield
Q: I've completed my extraction, but the final yield of lignans is much lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue. Here’s a systematic approach to troubleshoot:
-
Plant Material Preparation:
-
Improper Grinding: Ensure the plant material is finely and uniformly ground to maximize the surface area for solvent penetration.[1]
-
Insufficient Drying: Residual moisture can lead to enzymatic degradation of lignans. Dry the material thoroughly at a low temperature (e.g., 40-50°C) before extraction.[1]
-
-
Extraction Parameters:
-
Suboptimal Solvent Choice: The solvent polarity may not be ideal for your target lignans. Experiment with different concentrations of ethanol or methanol.[1]
-
Incorrect Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction. Try increasing the solvent volume. An optimized ratio, for example, of 1:19 g/mL has been shown to be effective in some cases.[1]
-
Inadequate Time and Temperature: The extraction may not be running long enough or at the optimal temperature. For UAE, a duration of 30-60 minutes is often effective.[1] However, be aware that prolonged times or excessively high temperatures can lead to degradation.[1][7]
-
-
Extraction Method:
-
Inefficient Method: If you are using conventional methods like maceration, consider switching to more efficient techniques like UAE or MAE, which have been demonstrated to provide higher yields in shorter durations.[1]
-
Problem 2: High Level of Impurities in the Extract
Q: My extract contains many impurities, making the isolation of the target lignans difficult. How can I obtain a cleaner extract?
A: Co-extraction of undesirable compounds is a frequent challenge. Here are some strategies to improve extract purity:
-
Pre-Extraction Defatting: For plant materials with high lipid content, a pre-extraction wash with a non-polar solvent like n-hexane can remove fats and waxes.[1]
-
Selective Extraction:
-
Solvent Optimization: Experiment with a gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol) to find the optimal polarity that maximizes lignan extraction while minimizing impurity co-extraction.[1]
-
Aqueous Two-Phase System (ATPS): This technique can be combined with methods like UAE to selectively partition lignans into one phase, separating them from other compounds.[1]
-
-
Post-Extraction Purification:
-
Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their differential solubility.[1]
-
Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the crude extract and remove interfering substances before further purification or analysis.[1]
-
Column Chromatography: Techniques like polyamide resin or macroporous resin column chromatography can effectively purify and separate total lignans and flavonoids.[12]
-
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Plant Material | Solvent | Key Parameters | Lignan Yield/Content | Reference |
| Ultrasound-Assisted Extraction (UAE) | Cereal Grains | 80% Methanol | 40°C, 60 min | Highest total lignan content | [7][8] |
| Microwave-Assisted Extraction (MAE) | Saraca asoca bark | 70:30 Methanol:Water | 1:30 material to solvent ratio, 10 min | 9.4 mg/g of lyoniside | [13][14] |
| Reflux Extraction | Saraca asoca bark | 70% Methanol | 10 min | 4.2 mg/g of lyoniside | [14] |
| Supercritical Fluid Extraction (SFE) | Flaxseed | SC-CO2 with 7.8 mol% ethanol | 45 MPa, 60°C | 0.49 µg SDG/g CO2 | [4] |
| Soxhlet Extraction | Phyllanthus niruri | Hexane | Not specified | 36.2 mg/g phyllanthin | [15] |
| Alkaline Digestion followed by Extraction | Phyllanthus niruri | 30% KOH, then CH2Cl2 | Not specified | 22.34 mg/g phyllanthin | [15] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Lignans from Cereal Grains
-
Plant Material Preparation: Dry the cereal grains at 40-50°C to a constant weight and then grind them into a fine powder.[1]
-
Extraction:
-
Weigh a specific amount of the powdered material.
-
Add 80% aqueous methanol at a defined solid-to-liquid ratio.
-
Place the mixture in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes).[7][8]
-
After extraction, centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue for exhaustive recovery if necessary.
-
Combine the supernatants for subsequent analysis or purification.
-
Microwave-Assisted Extraction (MAE) of Lyoniside from Saraca asoca Bark
-
Plant Material Preparation: Dry and powder the bark of Saraca asoca.
-
Extraction:
-
Place 10.0 g of the powdered bark into the extraction vessel.
-
Add 300 mL of a 70:30 mixture of methanol and water (1:30 material to solvent ratio).[13][14]
-
After the extraction is complete, filter the mixture to separate the extract from the solid residue.
-
The resulting extract, rich in lyoniside, can then be concentrated and purified.
-
Supercritical Fluid Extraction (SFE) of Lignans from Flaxseed
-
Plant Material Preparation: Defat the ground flaxseeds using a solvent like petroleum ether.[3]
-
Extraction:
-
Load the defatted flaxseed meal into the SFE extractor vessel.
-
Set the extraction conditions: pressure at 45 MPa and temperature at 60°C.[4]
-
Use supercritical CO2 modified with 7.8 mol% ethanol as the solvent.[4]
-
Initiate the extraction and collect the extract. The lignans will be dissolved in the supercritical fluid and separated out upon depressurization.
-
Visualizations
Caption: General workflow for the extraction and purification of lignans from natural products.
Caption: A troubleshooting decision tree for addressing low lignan extraction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable Supercritical Carbon Dioxide Extraction of Value-Added Lignan from Sesame Meal: Achieving Green Neuroprotection and Waste Valorization by Optimizing Temperature, Solvent, and Pressure [mdpi.com]
- 3. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of ethanol-water extraction of lignans from flaxseed [open.metu.edu.tr]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up synthesis of (+)-7'-Methoxylariciresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of (+)-7'-Methoxylariciresinol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of the Grignard reaction between the vanillin-derived aldehyde and the Grignard reagent unexpectedly low during scale-up?
Possible Causes & Solutions:
-
Moisture in the Reaction: Grignard reagents are highly sensitive to moisture. Trace amounts of water in the glassware, solvents, or starting materials can quench the reagent, leading to a significant drop in yield.
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Dry starting materials thoroughly under high vacuum.
-
-
-
Slow or Incomplete Grignard Reagent Formation: The formation of the Grignard reagent itself might be problematic on a larger scale.
-
Troubleshooting:
-
Activate the magnesium turnings with iodine or 1,2-dibromoethane (B42909) before adding the alkyl halide.
-
Maintain a consistent and appropriate reaction temperature during reagent formation.
-
-
-
Side Reactions: The aldehyde starting material can undergo side reactions, such as enolization or self-condensation (Cannizzaro reaction), especially under prolonged reaction times or elevated temperatures.
-
Troubleshooting:
-
Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to control the exotherm.
-
Minimize the reaction time once the addition is complete.
-
-
Question 2: The stereoselectivity of the reduction step to form the desired diastereomer is poor. How can this be improved?
Possible Causes & Solutions:
-
Ineffective Chiral Catalyst or Reagent: The chiral directing group or catalyst may not be functioning optimally under the scaled-up conditions.
-
Troubleshooting:
-
Ensure the catalyst is of high purity and handled under inert conditions if it is air or moisture-sensitive.
-
Screen different chiral reducing agents (e.g., CBS reagents, chiral boranes) to find one that provides better selectivity for your specific substrate.
-
Adjust the stoichiometry of the chiral ligand or catalyst.
-
-
-
Reaction Temperature: Temperature can have a significant impact on the transition state energies leading to different diastereomers.
-
Troubleshooting:
-
Perform the reduction at lower temperatures to enhance selectivity. Conduct a temperature optimization study to find the ideal balance between reaction rate and stereoselectivity.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state of the reduction.
-
Troubleshooting:
-
Experiment with a range of anhydrous solvents with varying polarities (e.g., THF, diethyl ether, toluene).
-
-
Question 3: Purification of this compound is challenging, and I am struggling to remove closely related impurities and diastereomers.
Possible Causes & Solutions:
-
Similar Polarity of Impurities: Diastereomers and other side products often have very similar polarities to the desired product, making separation by standard column chromatography difficult.
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a chiral stationary phase is a powerful technique for separating stereoisomers.
-
Supercritical Fluid Chromatography (SFC): This technique can offer different selectivity compared to HPLC and is often effective for separating closely related compounds.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid purification technique that avoids solid stationary phases and can be very effective for separating polar compounds with similar structures.
-
-
-
Co-crystallization: Impurities may co-crystallize with the product, making purification by recrystallization ineffective.
-
Troubleshooting:
-
Screen a wide variety of solvent systems for recrystallization.
-
Consider derivatization of the crude product to alter its crystallization properties, followed by deprotection after purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a representative synthetic route for the scale-up synthesis of this compound?
A1: Due to the limited availability of specific scale-up protocols in the public domain, a representative enantioselective synthesis can be adapted from methods used for related lignans (B1203133). A plausible multi-step synthesis starting from a vanillin (B372448) derivative is outlined below. This protocol should be optimized at each step for scale-up.
Q2: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, yield, and diastereomeric excess (d.e.). A chiral column is necessary for resolving enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying potential impurities.
Q3: What are the critical safety precautions to consider during the scale-up synthesis?
A3:
-
Handling of Pyrophoric Reagents: Grignard reagents and some reducing agents can be pyrophoric. Handle them under an inert atmosphere (e.g., argon or nitrogen) and use appropriate quenching procedures.
-
Exothermic Reactions: The Grignard reaction and some reduction steps can be highly exothermic. Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.
-
Solvent Handling: Use solvents in a well-ventilated fume hood and take precautions against fire hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Purification Techniques for Lignan Diastereomers
| Purification Technique | Principle | Advantages | Disadvantages |
| Preparative HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. | High resolution, effective for separating stereoisomers. | High cost of solvents and columns, limited sample loading capacity. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase. | Fast separations, reduced solvent waste, unique selectivity. | Requires specialized equipment. |
| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption, high sample loading capacity, good for polar compounds. | Can be time-consuming, requires immiscible solvent systems. |
| Column Chromatography (Silica Gel) | Adsorption chromatography based on polarity. | Low cost, widely available. | Often insufficient for separating closely related diastereomers. |
Experimental Protocols
Representative Protocol for the Enantioselective Synthesis of this compound
Disclaimer: This is a representative protocol based on the synthesis of related lignans and requires optimization for scale-up.
Step 1: Synthesis of the Aldehyde Precursor from a Vanillin Derivative
-
Protect the phenolic hydroxyl group of vanillin.
-
Perform a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce the second aldehyde group.
-
Selectively protect one of the aldehyde groups.
-
Reduce the unprotected aldehyde to an alcohol.
-
Convert the alcohol to a suitable leaving group (e.g., tosylate or mesylate).
-
Displace the leaving group with a cyanide source to introduce the nitrile.
-
Reduce the nitrile to an aldehyde.
Step 2: Asymmetric Aldol Addition
-
Dissolve the aldehyde from Step 1 in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a chiral auxiliary-derived enolate (e.g., from an Evans oxazolidinone).
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
Step 3: Reductive Cleavage and Cyclization
-
Dissolve the product from Step 2 in a suitable solvent system.
-
Perform a reductive cleavage of the chiral auxiliary and concomitant reduction of the carbonyl group using a suitable reducing agent (e.g., LiBH₄).
-
Protect the resulting diol.
-
Selectively deprotect one of the hydroxyl groups.
-
Activate the free hydroxyl group (e.g., tosylation).
-
Induce intramolecular cyclization to form the tetrahydrofuran (B95107) ring.
Step 4: Final Deprotection and Purification
-
Remove all protecting groups under appropriate conditions.
-
Purify the crude this compound using one of the methods described in Table 1.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
Technical Support Center: Efficient Spectroscopic Characterization of Methoxylated Lignans
Welcome to the technical support center for the spectroscopic characterization of methoxylated lignans (B1203133). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the efficiency and accuracy of your analytical work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the spectroscopic analysis of methoxylated lignans in a question-and-answer format.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question | Answer |
| My ¹H NMR spectrum shows severe overlapping of aromatic and methoxy (B1213986) signals. How can I resolve these peaks? | Overlapping signals in the aromatic region (typically 6.0-8.0 ppm) and the methoxy region (around 3.7-4.0 ppm) are common for lignans.[1][2] Initial Steps: 1. Change the Deuterated Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), which can help in resolving crowded signals.[3] 2. Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase chemical shift dispersion and can separate overlapping peaks.[1] 3. Optimize Shimming: Ensure the magnetic field homogeneity is optimized to obtain sharper signals and reduce apparent overlap.[1] Advanced Techniques: - 2D NMR: Employ 2D NMR techniques like COSY to identify proton-proton couplings and HSQC to correlate protons to their directly attached carbons, which provides better signal dispersion.[4] |
| I am observing broad peaks in my NMR spectrum. What could be the cause and how can I fix it? | Peak broadening can be caused by several factors: 1. Poor Shimming: Re-shim the instrument to improve magnetic field homogeneity.[1] 2. Sample Concentration: A highly concentrated sample can increase viscosity, leading to broader peaks. Diluting the sample may help. 3. Paramagnetic Impurities: The presence of paramagnetic metals can cause significant broadening. Purify your sample or treat it with a chelating agent.[5] 4. Chemical Exchange: Protons on hydroxyl or amine groups can exchange with residual water, causing broadening. Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.[6] |
| The integration of my methoxy group signal seems incorrect. What should I check? | Inaccurate integration can be due to: 1. Overlapping Peaks: Ensure the methoxy signal is not overlapping with other signals. If it is, use the techniques mentioned above to resolve them. 2. Baseline Distortion: A non-flat baseline can lead to integration errors. Re-process the spectrum with proper baseline correction. 3. Relaxation Delay: For quantitative ¹³C NMR, ensure a sufficient relaxation delay is used to allow for full relaxation of the carbon nuclei, especially for quaternary carbons. |
2. Mass Spectrometry (MS)
| Question | Answer |
| I am having trouble ionizing my lignan (B3055560) sample using Electrospray Ionization (ESI). What can I do? | Lignans can be challenging to ionize.[7] 1. Switch Ionization Mode: If you are using positive ion mode, try negative ion mode. The phenolic hydroxyl groups on many lignans are easily deprotonated, making them more amenable to negative ion detection. 2. Optimize Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to optimize ionization efficiency.[7] 3. Change Solvent System: The composition of your mobile phase can significantly impact ionization. Ensure the solvent is compatible with ESI and consider adding a small amount of a modifier like formic acid (for positive mode) or ammonia (B1221849) (for negative mode). |
| My GC-MS analysis of lignans is not working well. What are the likely issues? | Due to their low volatility, lignans often require derivatization for successful GC-MS analysis.[8] 1. Derivatization: A common method is to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[4][8] Ensure the derivatization reaction has gone to completion. 2. Injection Temperature: Optimize the injection port temperature to ensure efficient volatilization of the derivatized lignans without causing thermal degradation. |
| How can I interpret the fragmentation pattern of my methoxylated lignan in MS/MS? | The fragmentation of methoxylated lignans often involves characteristic losses: - Loss of a methyl radical (•CH₃): A loss of 15 Da is common from methoxy groups. - Loss of water (H₂O): A loss of 18 Da from hydroxyl groups. - Loss of formaldehyde (B43269) (CH₂O): A loss of 30 Da can occur from certain structural motifs. - Retro-Diels-Alder (RDA) fragmentation: This can occur in certain lignan skeletons, leading to characteristic fragment ions.[9] |
3. Infrared (IR) and UV-Vis Spectroscopy
| Question | Answer |
| The aromatic region of my IR spectrum is very complex. How can I interpret it? | Aromatic compounds like lignans show several characteristic bands:[10] - Aromatic C-H stretch: A weak band around 3030 cm⁻¹.[10] - Aromatic C=C stretching: A series of medium intensity bands between 1450 and 1600 cm⁻¹.[10] - Overtone/Combination bands: Weak absorptions between 1660 and 2000 cm⁻¹.[10] The substitution pattern on the aromatic ring can influence the C-H out-of-plane bending vibrations in the 650 to 1000 cm⁻¹ region.[11] |
| My UV-Vis spectrum of a lignan extract shows a broad absorption band. How can I get more specific information? | Lignans typically exhibit strong UV absorption due to their aromatic rings.[12] - Maximum Absorption (λmax): Most lignans show a λmax around 280 nm.[12][13] - Solvent Effects: The position of the λmax can be affected by the solvent. For quantitative analysis, it is crucial to use the same solvent consistently. - Chromatographic Separation: For a complex extract, coupling UV-Vis detection with a separation technique like HPLC will provide individual spectra for each component.[14] |
Frequently Asked Questions (FAQs)
-
Q1: What is the first step I should take when starting the spectroscopic characterization of a methoxylated lignan? A good starting point is to acquire a ¹H NMR spectrum. It provides valuable information about the proton environment, including the presence of aromatic rings, methoxy groups, and the overall substitution pattern. This can guide subsequent experiments.
-
Q2: How can I confirm the number of methoxy groups in my lignan sample? In the ¹H NMR spectrum, the methoxy groups typically appear as sharp singlets between 3.7 and 4.0 ppm. The integration of these signals relative to other protons in the molecule will give you the number of methoxy groups. For a more definitive count, ¹³C NMR is useful, where methoxy carbons typically resonate around 56 ppm.
-
Q3: Do I always need to use 2D NMR for lignan characterization? While 1D NMR (¹H and ¹³C) provides a lot of information, 2D NMR techniques like COSY, HSQC, and HMBC are often essential for the complete and unambiguous structural elucidation of complex lignans.[4] They help establish connectivity between protons and carbons.
-
Q4: When should I choose LC-MS over GC-MS for lignan analysis? LC-MS is generally preferred for the analysis of lignans as it does not require derivatization and is suitable for a wider range of lignan structures, including glycosides.[15][16] GC-MS is more suitable for volatile or derivatized, less polar lignans.[8][17]
-
Q5: Can IR spectroscopy be used for quantitative analysis of lignans? While IR spectroscopy is excellent for identifying functional groups, it is not the primary technique for quantification. HPLC with UV or MS detection is more commonly used for accurate quantitative analysis.[18]
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Methoxylated Lignans
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.0 | 110 - 160 |
| Methoxy Protons (-OCH₃) | 3.7 - 4.0 (singlet) | ~ 56 |
| Benzylic Protons | 2.5 - 5.0 | 30 - 60 |
| Aliphatic Protons | 1.5 - 3.0 | 20 - 50 |
| Hydroxyl Protons | Variable (broad) | - |
Table 2: Common Mass Spectral Fragmentations of Methoxylated Lignans
| Fragmentation | Mass Loss (Da) | Description |
| Demethylation | 15 | Loss of a methyl radical (•CH₃) from a methoxy group. |
| Dehydration | 18 | Loss of a water molecule (H₂O) from a hydroxyl group. |
| Formaldehyde Loss | 30 | Loss of formaldehyde (CH₂O). |
| Benzyl Cleavage | Variable | Cleavage of the bond beta to the aromatic ring.[19] |
Table 3: Typical UV-Vis Absorption Maxima for Lignans
| Lignan Class | Typical λmax (nm) | Solvent |
| Furofurans (e.g., Pinoresinol) | ~280 | Methanol (B129727)/Ethanol |
| Dibenzylbutanes (e.g., Secoisolariciresinol) | ~280 | Methanol/Ethanol |
| Dibenzylbutyrolactones (e.g., Matairesinol) | ~280 | Methanol/Ethanol |
| Aryltetralins | 280-290 | Methanol/Ethanol |
Experimental Protocols
1. Protocol for ¹H and ¹³C NMR Analysis of a Purified Methoxylated Lignan
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified lignan sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[3][4]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.[4]
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
For quantitative analysis, use inverse-gated decoupling and a longer relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of all carbon nuclei.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
2. Protocol for LC-MS Analysis of a Methoxylated Lignan Extract
-
Sample Preparation:
-
LC-MS System Setup:
-
Use a reversed-phase C18 column for separation.[14]
-
The mobile phase typically consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration (Solvent B).[14]
-
Set up a gradient elution program suitable for separating the compounds of interest. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 20-40 minutes.
-
Set the mass spectrometer to operate in either positive or negative ion mode. Negative ion mode is often more sensitive for phenolic lignans.
-
Optimize the ESI source parameters (capillary voltage, gas flow rates, temperature).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 5-10 µL) of the filtered sample.
-
Acquire data in full scan mode to get an overview of the compounds present.
-
For targeted analysis and structural information, perform MS/MS experiments on the parent ions of interest.
-
-
Data Analysis:
-
Identify the lignans by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
-
For quantification, create a calibration curve using standard solutions of the lignans of interest.
-
Mandatory Visualization
Caption: General experimental workflow for spectroscopic characterization of methoxylated lignans.
Caption: Troubleshooting decision tree for overlapping NMR signals.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | Semantic Scholar [semanticscholar.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Mass chart Fragmentation | PDF [slideshare.net]
Best practices for long-term storage of (+)-7'-Methoxylariciresinol
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (+)-7'-Methoxylariciresinol, along with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at low temperatures. The recommended temperature is -20°C or -80°C. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation, a common degradation pathway for phenolic compounds.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. These aliquots should be stored at -80°C and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What is the expected shelf-life of this compound under recommended storage conditions?
A3: While specific long-term stability data for this compound is not extensively published, related lignans (B1203133) have shown good stability for at least 30 days when stored at -80°C in solution[1]. As a solid, when stored properly at -20°C or below and protected from light and moisture, the compound is expected to be stable for several years. However, it is best practice to periodically check the purity of the compound, especially for long-term studies.
Q4: Is this compound sensitive to light?
A4: Yes, like many phenolic compounds, this compound is potentially sensitive to light. Exposure to UV light can lead to degradation. Therefore, it is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q5: Can I store this compound at room temperature?
A5: Short-term storage at room temperature, for example during shipping, is generally acceptable. However, for long-term storage, it is not recommended. Elevated temperatures can accelerate the degradation of phenolic compounds[2][3].
Storage Conditions Summary
| Parameter | Solid Compound | Stock Solution (in DMSO) |
| Temperature | -20°C or -80°C (Recommended) | -80°C (Recommended) |
| Light | Store in the dark (amber vial or foil-wrapped) | Store in the dark (amber vial or foil-wrapped) |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended | Tightly sealed, minimize headspace |
| Container | Tightly sealed glass vial | Tightly sealed, single-use aliquots |
| Handling | Avoid moisture | Equilibrate to room temperature before opening |
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation leading to reduced purity and potency.
-
Solution:
-
Verify Purity: Assess the purity of your compound using the protocol provided below (see Experimental Protocols).
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Review Storage Practices: Ensure that the storage recommendations (temperature, light protection, aliquoting) are being strictly followed.
-
Problem: Visible changes in the solid compound (e.g., color change, clumping).
-
Possible Cause: Oxidation or moisture absorption. Phenolic compounds can change color upon oxidation.
-
Solution:
-
Assess Purity: A color change is a strong indicator of degradation. The purity should be checked immediately via HPLC or LC-MS.
-
Improve Storage Environment: If moisture is suspected, store the compound in a desiccator. For preventing oxidation, backfill the vial with an inert gas.
-
Problem: Precipitation observed in a stock solution upon thawing.
-
Possible Cause:
-
Low Solubility: The concentration of the stock solution may be too high for the solvent, especially at low temperatures.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
-
Solution:
-
Gentle Warming and Sonication: Warm the solution to room temperature and sonicate briefly to try and redissolve the precipitate.
-
Confirm Concentration: If precipitation persists, it may be necessary to prepare a new stock solution at a lower concentration.
-
Proper Handling: Always allow the vial to reach room temperature before opening to minimize moisture absorption. Use anhydrous solvents for preparing solutions.
-
Experimental Protocols
Protocol 1: Purity and Stability Assessment of this compound by HPLC
This protocol outlines a general method to assess the purity of this compound and monitor its stability over time.
1. Materials:
-
This compound sample (stored and a reference standard if available)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (or another suitable modifier)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
3. HPLC Conditions (Example):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient: Start with a lower percentage of acetonitrile and gradually increase it over the run time to elute the compound and any potential degradation products. A typical gradient might be 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Lignans typically have a UV absorbance maximum around 280 nm[4]. A photodiode array (PDA) detector is recommended to analyze the full UV spectrum.
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Analyze the chromatogram of your stored sample. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to that of a reference standard if available.
-
For stability studies, inject samples at different time points and compare the peak area of the main compound and the appearance of any new peaks, which could indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of Lignans: Featuring (+)-7'-Methoxylariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of various lignans (B1203133), with a special focus on (+)-7'-Methoxylariciresinol. While direct experimental data on the antioxidant activity of this compound is limited in the currently available scientific literature, this document compiles and compares existing data for other structurally related and commonly studied lignans. This comparison aims to provide a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for the development of new therapeutic agents.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of lignans is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the reported IC50 values for several lignans from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Lignan (B3055560) | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference(s) |
| This compound | Data not available | Data not available | |
| (-)-Secoisolariciresinol | ~12.25 µg/mL | Data not available | [2] |
| (-)-Secoisolariciresinol Diglycoside | >200 µM | 13.55 µg/mL | [2][3] |
| (+)-Pinoresinol | 69 µM | Data not available | [4][5] |
| Matairesinol | Data not available | Data not available | |
| 7'-Hydroxymatairesinol Derivatives | 20-25 µM | Data not available | [6] |
Note: The IC50 value for (-)-pinoresinol (B158572) was reported for the (+) enantiomer. The antioxidant activities of enantiomers can differ.[4] While specific IC50 values for this compound were not found, a study on derivatives of the structurally similar lignan 7'-hydroxymatairesinol demonstrated potent antioxidant properties, with IC50 values in the range of 20-25 μM in a DPPH assay.[6] This suggests that methoxylated lignans, including this compound, may possess significant antioxidant potential. For instance, plant lignans with a 3-methoxy-4-hydroxyl substitution pattern have been shown to be effective antioxidants.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. The following are generalized methodologies for the DPPH and ABTS assays as commonly cited in lignan research.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test lignan samples
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM). The solution should be kept in the dark to prevent degradation.
-
Sample Preparation: The lignan samples and a standard antioxidant are prepared in a series of concentrations in the same solvent used for the DPPH solution.
-
Reaction: A small volume of the lignan or standard solution is added to a larger volume of the DPPH solution in a microplate well or cuvette. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or water
-
Test lignan samples
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The lignan samples and a standard antioxidant are prepared in a series of concentrations.
-
Reaction: A small volume of the lignan or standard solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathway and Experimental Workflow
Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Nrf2 signaling pathway activated by lignans.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress (e.g., increased reactive oxygen species, ROS) or activators like lignans, this interaction is disrupted. Nrf2 is then released and translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), ultimately enhancing cellular protection against oxidative damage.
Caption: General workflow for antioxidant activity assays.
The general workflow for assessing the antioxidant activity of lignans involves preparing the samples, conducting the respective assays (DPPH and ABTS), incubating the reaction mixtures, measuring the absorbance changes, calculating the percentage of inhibition, and finally determining the IC50 values for a comparative analysis of their antioxidant potential.
Conclusion
References
- 1. Antioxidant properties of flaxseed lignans using in vitro model systems [harvest.usask.ca]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of the Lignan 7'-Hydroxymatairesinol with Antioxidant Properties and Enhanced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (+)-7'-Methoxylariciresinol and Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two lignans: (+)-7'-Methoxylariciresinol and lariciresinol (B1674508). While extensive research has elucidated the multifaceted pharmacological effects of lariciresinol, including its antioxidant, anti-inflammatory, and anticancer properties, there is a notable lack of publicly available data on the biological activities of this compound. This document summarizes the current state of knowledge for both compounds, presenting available quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways for lariciresinol.
Data Presentation: A Comparative Overview
The following table summarizes the known biological activities of lariciresinol. Due to the absence of published research on the bioactivity of this compound, its corresponding entries are marked as "Data not available."
| Biological Activity | Lariciresinol | This compound |
| Antioxidant Activity | ||
| DPPH Radical Scavenging | Strong activity reported in multiple studies. | Data not available |
| ABTS Radical Scavenging | Potent scavenging activity demonstrated. | Data not available |
| Superoxide (B77818) Radical Scavenging | Effective in scavenging superoxide radicals. | Data not available |
| Hydroxyl Radical Scavenging | Shown to scavenge hydroxyl radicals. | Data not available |
| Anti-inflammatory Activity | ||
| Inhibition of NO Production | Inhibits nitric oxide production in LPS-stimulated macrophages. | Data not available |
| Modulation of Pro-inflammatory Cytokines | Suppresses the expression of TNF-α, IL-6, and other pro-inflammatory cytokines. | Data not available |
| NF-κB Pathway Inhibition | Attenuates inflammation by inhibiting the NF-κB signaling pathway. | Data not available |
| Anticancer Activity | ||
| Cytotoxicity against Cancer Cell Lines | Exhibits cytotoxic effects against various cancer cell lines including HepG2 (liver), MCF-7 (breast), and SKBr3 (breast). | Data not available |
| Induction of Apoptosis | Induces apoptosis in cancer cells through the mitochondrial-mediated pathway. | Data not available |
| Anti-diabetic Activity | ||
| α-glucosidase Inhibition | IC50: 6.97 µM | Data not available |
Biological Activities and Mechanisms of Action of Lariciresinol
Lariciresinol, a naturally occurring furofuran lignan, has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development.
Antioxidant Activity
Lariciresinol is a potent antioxidant, capable of scavenging a variety of free radicals. This activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). The antioxidant effects of lariciresinol are also mediated through the activation of the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Anti-inflammatory Activity
The anti-inflammatory properties of lariciresinol are well-documented. It exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistically, lariciresinol has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Anticancer Activity
In the context of cancer, lariciresinol has been shown to inhibit the growth of various cancer cell lines. Its anticancer mechanism involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Anti-diabetic Activity
Lariciresinol has also been investigated for its potential anti-diabetic effects. It has been found to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. By inhibiting this enzyme, lariciresinol can help to control postprandial hyperglycemia.
Signaling Pathways Modulated by Lariciresinol
The biological activities of lariciresinol are a consequence of its ability to modulate key signaling pathways. The following diagrams illustrate the known mechanisms of action.
Stereochemistry's Decisive Role in the Bioactivity of Lignans: A Comparative Guide
A deep dive into the stereochemical nuances of lignans (B1203133) reveals that the spatial arrangement of atoms is not a trivial detail but a critical determinant of their biological activity. While a direct comparative analysis of methoxylariciresinol stereoisomers remains elusive in the current body of scientific literature, this guide leverages data from structurally similar lignans—lariciresinol (B1674508), matairesinol, secoisolariciresinol, and pinoresinol—to illuminate the profound impact of stereochemistry on their therapeutic potential. This comparative analysis is designed for researchers, scientists, and drug development professionals to underscore the importance of stereoisomer-specific research in the quest for novel therapeutics.
The three-dimensional structure of a molecule can dramatically alter its interaction with biological targets, leading to significant differences in efficacy and mechanism of action. In the realm of lignans, a class of polyphenols lauded for their diverse health benefits, this principle holds significant weight. This guide synthesizes available data to compare the bioactivity of different stereoisomers of key lignans, providing a framework for understanding how chirality influences their antioxidant, anti-inflammatory, and cytotoxic properties.
Comparative Bioactivity of Lignan (B3055560) Stereoisomers
The following tables summarize the available quantitative data on the differential bioactivity of stereoisomers of lariciresinol and other related lignans. It is important to note that direct comparative studies for all bioactivities across all stereoisomers are not always available.
Table 1: Comparative Plant Growth Inhibitory Activity of Lariciresinol Stereoisomers
| Stereoisomer | Relative Root Growth of Italian Ryegrass (%) |
| (-)-Lariciresinol | 51-55 |
| (7S,8S,8'R)-Lariciresinol | 51-55 |
| Other Stereoisomers | Less effect |
Data from a study on the stereoselective synthesis and plant growth inhibitory activities of all stereoisomers of lariciresinol.
Table 2: Comparative Antimicrobial Activity of Butane-Type Lignan Stereoisomers
| Lignan Stereoisomer | Antibacterial Activity | Antifungal Activity |
| All Dihydroguaiaretic Acid (DGA) Stereoisomers | Yes | Yes |
| (+)- and (-)-7,7'-dioxodihydroguaiaretic acid (ODGA) | Yes | Yes |
| meso-ODGA | No | Yes |
| All Secoisolariciresinol (SECO) Stereoisomers | No | No |
This table highlights that even within the same class of lignans, stereochemistry can dictate the spectrum of antimicrobial activity.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Plant Growth Inhibition Assay
This assay is utilized to determine the inhibitory effect of a compound on the growth of plants.
-
Preparation of Test Solutions: The lignan stereoisomers are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A series of dilutions are then prepared in a growth medium.
-
Seed Germination and Seedling Growth: Seeds of the target plant (e.g., Italian ryegrass) are surface-sterilized and placed on agar (B569324) plates or in petri dishes containing the test solutions.
-
Incubation: The plates are incubated under controlled conditions of light and temperature for a specified period.
-
Data Collection: After the incubation period, the root length of the seedlings is measured.
-
Analysis: The relative root growth is calculated by comparing the root length of seedlings in the test solutions to that of the control group (containing only the solvent).
Antioxidant Activity Assays (DPPH and ABTS)
These assays are commonly used to evaluate the free radical scavenging capacity of compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (lignan stereoisomer) is added to the DPPH solution.
-
The mixture is incubated in the dark for a specific time.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
The test compound is added to the ABTS•+ solution.
-
The reduction in the absorbance of the solution, measured at a specific wavelength (around 734 nm), indicates the scavenging of the radical.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: The target cancer cell lines (e.g., human colon cancer cells) are cultured in appropriate media and conditions.
-
Treatment: The cells are treated with various concentrations of the lignan stereoisomers for a specific duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell culture medium. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The biological activities of lignans are often mediated through their interaction with key cellular signaling pathways. The following diagrams, created using Graphviz, illustrate some of the signaling pathways influenced by lignans and a typical experimental workflow.
Conclusion
The evidence, though not specific to methoxylariciresinol, strongly suggests that the biological activities of lignans are intricately linked to their stereochemistry. The case of lariciresinol stereoisomers and their differential plant growth inhibitory effects serves as a compelling example. For researchers and drug developers, this underscores the necessity of isolating and evaluating individual stereoisomers to fully understand their therapeutic potential and to develop more potent and specific drugs. The lack of comprehensive comparative data for many lignan stereoisomers represents a significant gap in the literature and a promising avenue for future research. A deeper understanding of the structure-activity relationships governed by stereochemistry will undoubtedly pave the way for the rational design of novel lignan-based therapeutic agents.
References
Quantitative HPLC Method for (+)-7'-Methoxylariciresinol: A Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for the analysis of (+)-7'-Methoxylariciresinol. In the absence of a standardized, publicly available validated method for this specific lignan (B3055560), this document synthesizes best practices and comparative data from validated HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for structurally similar lignans (B1203133). This guide is intended to serve as a robust starting point for developing and validating a reliable analytical method.
Comparative Performance of Validated Lignan Analysis Methods
The successful validation of an HPLC method hinges on several key performance parameters. The table below presents a summary of typical validation data from published methods for various lignans, offering a benchmark for a method tailored to this compound.
| Validation Parameter | Analyte(s) | Analytical Method | Performance Data |
| Linearity (R²) | Sesamin, Asarinin, and other lignans | NP-HPLC-DAD-FLD | > 0.9901[1] |
| Secoisolariciresinol, Matairesinol, and others | LC x LC-UV | Linear over at least two orders of magnitude[2] | |
| Lariciresinol, Matairesinol, and other lignans | LC-MS/MS | ≥ 0.99[3] | |
| Limit of Detection (LOD) | Various lignans and tocopherols | NP-HPLC-DAD-FLD | Up to 0.43 µg/mL[1] |
| Lariciresinol, Matairesinol, and other lignans | LC-MS/MS | 0.040–0.765 µ g/100 g[3] | |
| Limit of Quantification (LOQ) | Secoisolariciresinol, Matairesinol, and others | LC x LC-UV | 0.27–0.95 mg/L[2] |
| Lariciresinol, Matairesinol, and other lignans | LC-MS/MS | 0.114–1.532 µ g/100 g[3] | |
| Accuracy (Recovery) | Secoisolariciresinol, Lariciresinol, Matairesinol | HPLC-MS/MS | 93%–98%[4][5] |
| Precision (RSD) | Various lignans and tocopherols | NP-HPLC-DAD-FLD | < 1.09% (Intra-day), < 3.32% (Inter-day)[1] |
| Lariciresinol, Matairesinol, and other lignans | LC-MS/MS | < 5% (Repeatability and Reproducibility)[3] |
Detailed Experimental Protocols
A robust and reproducible HPLC method relies on meticulously detailed protocols for sample handling and analysis.
Sample Preparation
The initial preparation of the sample is a critical step for accurate quantification.[6] A generalized procedure for plant-derived materials includes:
-
Extraction: A precisely weighed amount of the dried, powdered plant material is subjected to solvent extraction. Common techniques include sonication, maceration, or Soxhlet extraction, with methanol (B129727) or ethanol (B145695) often being the solvents of choice.[6][7]
-
Purification: The resulting crude extract is filtered to remove particulate matter. To minimize matrix effects, a Solid-Phase Extraction (SPE) step may be employed to further purify the extract.[6]
-
Final Concentration: The purified extract is typically dried under vacuum and then reconstituted in a precise volume of the HPLC mobile phase. Prior to injection, the final solution should be passed through a 0.22 µm or 0.45 µm syringe filter to protect the HPLC column from particulates.[7][8]
Chromatographic Conditions
The separation of this compound can be effectively achieved using a reversed-phase HPLC method. Typical conditions are as follows:
-
HPLC System: A standard HPLC instrument equipped with a pump, autosampler, column compartment with temperature control, and a UV or Diode Array Detector (DAD).
-
Stationary Phase: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a common choice for lignan separation.[2][8][9]
-
Mobile Phase: A gradient elution using a binary solvent system is often preferred for complex plant extracts. A typical mobile phase could consist of:
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.[8]
-
Column Temperature: Maintaining a constant column temperature, such as 30°C or 40°C, is crucial for reproducible retention times.[9]
-
Detection: The UV detector wavelength should be set at the maximum absorbance of this compound.
-
Injection Volume: A 10 µL or 20 µL injection volume is typical.
HPLC Method Validation Workflow
The validation process ensures that the analytical method is suitable for its intended purpose. The following diagram outlines the key stages of HPLC method validation.
Caption: A logical workflow for the validation of a quantitative HPLC method.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography | MDPI [mdpi.com]
- 3. Development of Simultaneous Analytical Method for Five Lignans in Edible Seeds -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
- 4. Development of an extraction method for the quantification of lignans in espresso coffee by using HPLC-MS/MS triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Properties of Arctigenin, Honokiol, and Schisandrin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of three well-characterized lignans (B1203133): Arctigenin (B1665602), Honokiol (B1673403), and Schisandrin B. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Overview of Lignans and Their Anti-inflammatory Potential
Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Their ability to modulate key signaling pathways involved in the inflammatory response has positioned them as promising candidates for the development of new anti-inflammatory drugs. This guide focuses on a comparative analysis of Arctigenin, Honokiol, and Schisandrin B, three lignans that have demonstrated significant anti-inflammatory properties.
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of these lignans is often evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Arctigenin, Honokiol, and Schisandrin B on various inflammatory markers. It is important to note that the experimental conditions, such as cell types and stimulus concentrations, may vary between studies, which can influence the absolute values.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Lignan | Cell Line | Stimulus | IC50 Value / % Inhibition | Reference |
| Arctigenin | RAW 264.7 | LPS | IC50 ≈ 7.5 µM | [2] |
| Honokiol | RAW 264.7 | LPS | Significant reduction at 10 µM | [3] |
| Schisandrin B | Rat Chondrocytes | IL-1β | Decreased iNOS expression | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Lignan | Cell Line | Stimulus | Target | IC50 Value / % Inhibition | Reference |
| Arctigenin | RAW 264.7 | LPS | TNF-α | IC50 ≈ 19.6 µM | [5] |
| RAW 264.7 | LPS | IL-6 | IC50 ≈ 29.2 µM | [5] | |
| Honokiol | THP-1 | P. acnes | TNF-α | 39.0% inhibition at 10 µM | [6] |
| THP-1 | P. acnes | IL-8 | 51.4% inhibition at 10 µM | [6] | |
| Human DCs | LPS | TNF-α, IL-1β, IL-6 | Significant reduction | [1] | |
| Schisandrin B | BV2 Microglia | LPS | TNF-α, IL-6, IL-1β | Significant suppression | [7] |
| Rat Chondrocytes | IL-1β | IL-6 | Decreased expression | [4] |
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of Arctigenin, Honokiol, and Schisandrin B are primarily attributed to their ability to interfere with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2]
All three lignans have been shown to inhibit NF-κB activation. For instance, Arctigenin inhibits the nuclear translocation of p65.[8] Honokiol has been demonstrated to suppress IKK activation, thereby preventing IκBα phosphorylation and degradation.[9] Schisandrin B also effectively suppresses the nuclear translocation of p65.[4]
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.
Arctigenin has been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK.[10] Honokiol also demonstrates inhibitory effects on the phosphorylation of these MAPKs.[3] Similarly, Schisandrin B has been found to reduce the phosphorylation of p38, ERK, and JNK.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.
General Experimental Workflow
A typical in vitro workflow for comparing the anti-inflammatory effects of different compounds is outlined below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the lignans or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each 100 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA for TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels in the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Signaling Pathway Analysis (Western Blot for NF-κB and MAPK)
Western blotting is used to detect the phosphorylation and total protein levels of key signaling molecules.
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Arctigenin, Honokiol, and Schisandrin B are potent inhibitors of the inflammatory response, acting through the modulation of the NF-κB and MAPK signaling pathways. While all three lignans demonstrate significant anti-inflammatory potential, the available data suggests differences in their potency and specific molecular targets. Honokiol appears to be a particularly strong inhibitor of TNF-α production, while Arctigenin shows potent inhibition of both TNF-α and IL-6. Schisandrin B effectively suppresses the production of multiple pro-inflammatory mediators.
This comparative guide provides a foundation for researchers to further explore the therapeutic potential of these lignans. Future studies employing standardized experimental conditions are necessary to enable a more direct and definitive comparison of their anti-inflammatory efficacy. Such research will be invaluable for the rational design and development of novel, lignan-based anti-inflammatory drugs.
References
- 1. Honokiol inhibits LPS-induced maturation and inflammatory response of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 3. Anti-inflammatory bioactivities of honokiol through inhibition of protein kinase C, mitogen-activated protein kinase, and the NF-kappaB pathway to reduce LPS-induced TNFalpha and NO expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Schisandrin B on LPS-Stimulated BV2 Microglia via Activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Profile: (+)-7'-Methoxylariciresinol Scrutinized Against Standard Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the in vitro cytotoxicity of the natural lignan, (+)-7'-Methoxylariciresinol, against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel. While direct cytotoxic data for this compound is limited in publicly accessible literature, this comparison leverages data available for its close structural analog, lariciresinol (B1674508), to provide a valuable preliminary assessment for researchers in drug discovery and development.
Comparative Cytotoxicity Analysis
The antitumor potential of a compound is often initially evaluated by its cytotoxic effects on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for lariciresinol and the selected conventional anticancer drugs across various human cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used.
| Compound | Cell Line | Cancer Type | Exposure Time (hours) | IC50 |
| Lariciresinol | HepG2 | Liver Cancer | Not Specified | Induces apoptosis |
| SkBr3 | Breast Cancer | 48 | Reduced viability by 47% | |
| Doxorubicin | MCF-7 | Breast Cancer | 48 | 8306 nM[1] |
| MDA-MB-231 | Breast Cancer | 48 | 6602 nM[1] | |
| AMJ13 | Breast Cancer | 72 | 223.6 µg/ml | |
| HepG2, Huh7, UMUC-3, VMCUB-1, TCCSUP, BFTC-905, A549, HeLa, MCF-7, M21 | Various | 24 | Ranged from 2.3 to >20 µM[2] | |
| Cisplatin | Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | Not Specified | 0.1-0.45 µg/ml |
| A549 | Lung Cancer | 24 | 10.91 µM | |
| A549 | Lung Cancer | 48 | 7.49 µM | |
| Paclitaxel | Various Human Tumor Cell Lines | Various | 24 | 2.5-7.5 nM[3] |
| SK-BR-3, MDA-MB-231, T-47D | Breast Cancer | 72 | Varies by cell line | |
| Non-Small Cell Lung Cancer (NSCLC) Lines | Lung Cancer | 120 | 0.027 µM (median)[4] | |
| Small Cell Lung Cancer (SCLC) Lines | Lung Cancer | 120 | 5.0 µM (median)[4] |
Experimental Methodologies
The determination of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer compounds. A commonly employed method is the MTT assay, a colorimetric assay that measures cellular metabolic activity.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, doxorubicin) or vehicle control.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Insights into Signaling Pathways
Understanding the molecular mechanisms by which a compound induces cell death is crucial for its development as a therapeutic agent. Studies on lariciresinol suggest that its cytotoxic effects may be mediated through the induction of apoptosis, specifically via the mitochondrial-mediated pathway.
This intrinsic apoptotic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family plays a critical role in regulating this process. Lariciresinol has been shown to decrease the Bcl-2/Bax ratio, thereby promoting apoptosis in cancer cells.[5]
References
Synthetic Route for (+)-7'-Methoxylariciresinol Remains Elusive, Limiting Direct Benchmarking Opportunities
Despite significant interest in the biological activities of lignans, a published, detailed synthetic route for (+)-7'-Methoxylariciresinol could not be identified in a comprehensive review of available scientific literature. This absence of a synthetic pathway precludes a direct, data-driven benchmark comparison against alternative methodologies as requested.
This compound, a lignan (B3055560) glucoside, has been isolated from natural sources such as Cyclea racemosa.[1][2] While its structure has been characterized, information regarding its total synthesis or semi-synthetic preparation from related precursors is not publicly available. This critical gap in the scientific record prevents a quantitative comparison of synthetic efficiency, including yield, purity, and scalability, with other potential synthetic strategies.
Synthesis of the Parent Compound: (+)-Lariciresinol
While a direct synthetic comparison for the 7'-methoxy derivative is not possible, the synthesis of the parent compound, (+)-lariciresinol, has been reported. Understanding this pathway can provide a foundational understanding of the synthesis of this class of lignans. One notable approach involves the transformation of hydroxymatairesinol, a readily available natural product.
A key strategy for the synthesis of (+)-lariciresinol is outlined below:
Hypothetical Synthetic Pathway for (+)-Lariciresinol
Caption: A potential synthetic route to (+)-lariciresinol from hydroxymatairesinol.
Experimental Protocol for (+)-Lariciresinol Synthesis (Hypothetical)
The following is a generalized protocol based on reported transformations of similar lignans. Specific reaction conditions, such as concentrations, temperatures, and reaction times, would require optimization for this specific transformation.
-
Reduction of Hydroxymatairesinol: Hydroxymatairesinol is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF). The solution is then treated with a reducing agent, for example, lithium aluminum hydride (LiAlH₄), at a controlled temperature. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is carefully quenched, and the product, 7-hydroxysecoisolariciresinol, is isolated and purified.
-
Intramolecular Cyclization: The purified 7-hydroxysecoisolariciresinol is dissolved in a suitable solvent and treated with an acid catalyst. The reaction mixture is heated to facilitate the intramolecular cyclization. The formation of (+)-lariciresinol is monitored by HPLC. After the reaction is complete, the mixture is neutralized, and the crude product is extracted. Final purification is typically achieved through column chromatography to yield pure (+)-lariciresinol.
Challenges in Benchmarking and Future Outlook
The lack of a published synthetic route for this compound highlights a significant area for future research. The development of a synthetic method would be crucial for several reasons:
-
Enabling Comparative Studies: A defined synthetic pathway would allow for a thorough benchmarking of its efficiency against other potential routes that may be developed in the future. This would involve a detailed comparison of reaction yields, stereoselectivity, cost of reagents, and overall process scalability.
-
Facilitating Biological Research: Access to a reliable synthetic source of this compound would enable more extensive biological and pharmacological studies. Researchers would not be limited by the availability of the compound from natural extraction, which can be variable and yield low quantities.
-
Structure-Activity Relationship Studies: A robust synthetic route would allow for the preparation of analogs of this compound. These analogs would be invaluable for probing structure-activity relationships and identifying key structural features responsible for its biological effects.
Logical Relationship of Research Steps
Caption: The logical progression of research following the development of a synthetic route.
References
Safety Operating Guide
Proper Disposal of (+)-7'-Methoxylariciresinol: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling (+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside isolated from Cyclea racemosa, adherence to established disposal protocols is crucial.[1] While a specific Safety Data Sheet (SDS) for this compound was not found, this guide provides essential safety and logistical information based on general best practices for laboratory chemical disposal.
Core Principles of Chemical Waste Disposal
All personnel handling chemical waste must be trained in appropriate procedures to protect themselves and the environment.[2] The disposal of any chemical, including this compound, must comply with all applicable federal, state, and local regulations.[2] Key to this is the characterization of the waste to determine if it meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2]
Pre-Disposal and Handling
Before beginning any work with this compound, it is imperative to locate and review the specific Safety Data Sheet (SDS) provided by the manufacturer.[2] The SDS contains critical information regarding the compound's hazards, handling, storage, and disposal.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Ensure adequate ventilation in the work area.
-
Keep away from open flames, hot surfaces, and sources of ignition.[3][4]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, properly labeled, and sealed waste container for the disposal of this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).
-
The container must be compatible with the chemical and clearly labeled with its contents.
-
-
Waste Collection and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the name of the chemical and the approximate quantity.
-
-
Documentation:
-
Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
-
Quantitative Data Summary
| Property | General Information | Significance for Disposal |
| Physical State | Typically a solid powder. | Determines the appropriate type of waste container and handling procedures to prevent dust inhalation. |
| Solubility | Soluble in DMSO (10 mM).[1] | Important for decontamination procedures and for understanding its potential mobility in case of a spill. |
| Stability | Generally stable under standard laboratory conditions. | Incompatible materials to avoid during storage and disposal will be listed in the SDS. |
| Reactivity | Avoid strong oxidizing agents, strong acids, and strong bases.[3][6] | Crucial for preventing dangerous reactions in the waste container. |
| Flash Point | Not available. If the compound is dissolved in a flammable solvent, this is critical. | Determines the fire hazard associated with the waste. |
| Toxicity Data | Not available. Assume the compound is potentially hazardous in the absence of data. | Dictates the level of personal protective equipment required and the necessity for containment during disposal. |
Experimental Protocols
Detailed experimental protocols for the use of this compound were not found in the search results. Researchers should develop specific protocols for their experiments that include considerations for waste generation and disposal at each step.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling (+)-7'-Methoxylariciresinol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-7'-Methoxylariciresinol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling phenolic compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles should be worn to protect against potential splashes. |
| Hand Protection | Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat must be worn to protect skin and clothing. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If creating aerosols or dust, work in a fume hood. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict operational plan minimizes risks and ensures a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood.
2. Procedural Steps:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Transfer:
-
Carefully weigh the required amount of this compound on a calibrated analytical balance, preferably within a fume hood or a ventilated balance enclosure to minimize inhalation of any fine particles.
-
Use a spatula for transfers to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented to avoid aerosol formation.
-
-
Post-Handling:
-
After handling, thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound and any rinseates from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Chemical Waste").
3. Storage and Disposal:
-
Store waste containers in a designated, secure secondary containment area away from general laboratory traffic.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
